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1-Cyclopropyl-3-(4-fluorophenyl)piperazine Documentation Hub

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  • Product: 1-Cyclopropyl-3-(4-fluorophenyl)piperazine
  • CAS: 1248907-47-2

Core Science & Biosynthesis

Exploratory

1-Cyclopropyl-3-(4-fluorophenyl)piperazine molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and pharmacological context of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine , a specific regioisomer of the arylpiperazine class often utilized in med...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and pharmacological context of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine , a specific regioisomer of the arylpiperazine class often utilized in medicinal chemistry as a scaffold for serotonin (5-HT) and dopamine receptor ligands.

Part 1: Molecular Identity & Physicochemical Properties[1]

1-Cyclopropyl-3-(4-fluorophenyl)piperazine is a disubstituted piperazine derivative characterized by a cyclopropyl group at the N1 position and a 4-fluorophenyl ring at the C3 carbon. This specific substitution pattern (3-aryl) renders the piperazine ring chiral, unlike the more common N-aryl (1-aryl or 4-aryl) piperazines.

PropertyDataNotes
IUPAC Name 1-cyclopropyl-3-(4-fluorophenyl)piperazine
Molecular Formula C₁₃H₁₇FN₂
Molecular Weight 220.29 g/mol Calculated based on standard atomic weights.
Exact Mass 220.1376 DaMonoisotopic mass.
Chiral Center C3Exists as (R) and (S) enantiomers.
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity, suitable for CNS penetration.
pKa (Predicted) ~8.5 (N4 secondary amine)Basic center, likely exists as a cation at physiological pH.
Appearance Viscous oil or low-melting solidFree base form; salts (e.g., HCl) are white solids.

Part 2: Synthesis & Experimental Protocols

The synthesis of 3-arylpiperazines requires constructing the piperazine ring with the aryl group on a carbon atom, followed by N-alkylation. The following protocol describes the synthesis of the core scaffold followed by N-cyclopropylation, a challenging transformation due to the poor electrophilicity of cyclopropyl halides.

Synthetic Pathway Diagram

Synthesis Start 4-Fluorophenylglycine Step1 Piperazin-2-one Intermediate Start->Step1 1. ClCOCH2Cl 2. Benzylamine Core 3-(4-Fluorophenyl)piperazine Step1->Core LiAlH4 Reduction Pd/C Debenzylation Final 1-Cyclopropyl-3-(4-fluorophenyl)piperazine Core->Final Reductive Amination (NaBH3CN, MeOH/AcOH) Reagent [(1-Ethoxycyclopropyl)oxy]trimethylsilane Reagent->Final Cyclopropyl Donor

Caption: Synthesis of 1-cyclopropyl-3-(4-fluorophenyl)piperazine via a piperazinone intermediate and reductive cyclopropylation.

Detailed Protocol: N-Cyclopropylation of 3-(4-Fluorophenyl)piperazine

Direct alkylation with cyclopropyl bromide is often inefficient. The reductive amination method using [(1-ethoxycyclopropyl)oxy]trimethylsilane (a cyclopropanone equivalent) is the industry standard for high-yield N-cyclopropylation of secondary amines.

Reagents:

  • Substrate: 3-(4-Fluorophenyl)piperazine (1.0 eq)[1]

  • Reagent: [(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq)

  • Reductant: Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Solvent: Methanol (dry)

  • Acid: Acetic acid (glacial)

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)piperazine (1.0 mmol, 180 mg) in anhydrous methanol (5 mL).

  • Acidification : Add acetic acid (2.0 mmol, 115 µL) to adjust the pH to approximately 5–6.

  • Addition of Cyclopropyl Donor : Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 mmol, ~260 mg) dropwise at room temperature.

    • Mechanistic Note: The silane hydrolyzes in situ to generate cyclopropanone (or its hemiacetal), which forms an iminium ion with the N1 nitrogen of the piperazine.

  • Reduction : Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.2 mmol, 75 mg) in one portion.

    • Safety: Perform in a fume hood; NaBH₃CN generates toxic HCN gas in acidic media.

  • Reflux : Heat the reaction mixture to 55–60°C and stir for 4–6 hours. Monitor progress by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Work-up :

    • Cool to room temperature.

    • Quench with 1N NaOH (10 mL) to decompose excess borohydride and basify the solution.

    • Extract with dichloromethane (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification : Purify the crude oil via flash column chromatography (Silica gel, 0-5% MeOH in DCM with 1% NH₄OH) to yield the title compound as a pale yellow oil.

Part 3: Pharmacological Context & Signaling[3]

The 3-arylpiperazine scaffold is a privileged structure in neuropsychopharmacology, often serving as a bioisostere for N-arylpiperazines but with added chirality that can enhance receptor selectivity.

Target Profile:

  • Serotonin Receptors (5-HT): Analogues with this core often exhibit affinity for 5-HT2A (antagonist) and 5-HT2C (agonist/antagonist) receptors.

  • Monoamine Transporters: The steric bulk at C3 can influence selectivity for the Serotonin Transporter (SERT) vs. Dopamine Transporter (DAT).

Pharmacophore Interaction Diagram

Pharmacology cluster_Receptors Putative Targets Ligand 1-Cyclopropyl-3-(4-fluorophenyl)piperazine R1 5-HT2A Receptor (Antagonism) Ligand->R1 Aromatic pi-stacking (Phe) R2 5-HT2C Receptor (Modulation) Ligand->R2 Ionic Bond (Asp) R3 Sigma-1 Receptor (Binding) Ligand->R3 Hydrophobic Pocket Effect Modulation of Monoaminergic Signaling R1->Effect R2->Effect

Caption: Putative pharmacodynamic interactions of the 3-arylpiperazine scaffold based on SAR of related ligands.

References

  • 3-Arylpiperazine Synthesis: Tetrahedron Letters, "Regioselective synthesis of 3-substituted piperazines via reduction of piperazinones," Vol. 45, Issue 22, 2004.
  • N-Cyclopropylation Methodology : Journal of Organic Chemistry, "General Method for the N-Cyclopropylation of Secondary Amines using [(1-Ethoxycyclopropyl)oxy]trimethylsilane," Vol. 74, 2009. Link

  • Pharmacology of Phenylpiperazines : Journal of Medicinal Chemistry, "Structure-Activity Relationships of Phenylpiperazine Derivatives Targeting 5-HT Receptors," Vol. 48, 2005. Link

  • Chemical Data : PubChem Compound Summary for 1-benzyl-3-(4-fluorophenyl)piperazine (Parent scaffold). Link

Sources

Foundational

Technical Guide: Pharmacological Profiling and Therapeutic Potential of the 3-(4-Fluorophenyl)piperazine Scaffold

Topic: 3-(4-Fluorophenyl)piperazine Scaffold Biological Activity Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1][2] Executive Summary The 3-(4-fluorophenyl)piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Fluorophenyl)piperazine Scaffold Biological Activity Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1][2]

Executive Summary

The 3-(4-fluorophenyl)piperazine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its widely known N-substituted isomer, 1-(4-fluorophenyl)piperazine (pFPP).[1] While the N-isomer is a well-characterized serotonin receptor agonist, the C-substituted 3-(4-fluorophenyl)piperazine serves as a critical chiral building block for high-affinity ligands targeting Neurokinin-1 (NK1) receptors , Dopamine Transporters (DAT) , and specific sigma receptors .[1]

This guide provides an in-depth technical analysis of the C-substituted scaffold, detailing its stereoselective synthesis, structure-activity relationships (SAR), and biological applications in the development of antiemetics and antidepressants.[1][2]

Structural Distinction & Chemical Properties[1][2][3][4]

In the context of drug design, distinguishing between the positional isomers of arylpiperazines is paramount.

Feature3-(4-Fluorophenyl)piperazine (C-Substituted)1-(4-Fluorophenyl)piperazine (N-Substituted)
Structure Phenyl ring attached to C3 carbon.Phenyl ring attached to N1 nitrogen.[2]
Chirality Chiral (R/S) at C3.[2]Achiral (unless substituted elsewhere).[1][2]
Primary Target NK1 Antagonists, DAT Inhibitors.5-HT1A/2C Agonist, 5-HT3 Antagonist.[1]
Key Role Scaffold/Building Block.Active Metabolite / Pharmacophore.[2][3]
Conformation Rigidified by C-substitution; defined vector.Flexible rotation around N-Aryl bond.

Technical Insight: The introduction of the 4-fluorophenyl group at the C3 position creates a stereocenter that dictates the spatial orientation of the N1 and N4 lone pairs.[2] This conformational restriction is often exploited to lock the molecule into a bioactive conformation that discriminates between receptor subtypes (e.g., NK1 vs. NK2).[1][2]

Biological Mechanism & Target Profile[2]

Neurokinin-1 (NK1) Receptor Antagonism

The 3-phenylpiperazine core is a bioisostere of the morpholine ring found in Aprepitant , a high-affinity NK1 antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV).[2]

  • Mechanism: The scaffold occupies the hydrophobic pocket of the NK1 receptor.[2] The 4-fluoro substituent enhances metabolic stability by blocking Para-hydroxylation and increases lipophilicity for better CNS penetration.[2]

  • Stereochemistry: The (2S,3S)-cis-substitution pattern (when combined with a 2-substituent) is typically required for nanomolar affinity.[1]

Dopamine Transporter (DAT) Modulation

Analogs of 3-(4-fluorophenyl)piperazine have been identified as potent DAT inhibitors.[1][2]

  • Causality: The scaffold mimics the spatial arrangement of the phenyl and amine groups in methylphenidate and phenmetrazine .[2]

  • Selectivity: Substitution at the N1 position with bulky hydrophobic groups (e.g., bis(4-fluorophenyl)alkyl) shifts selectivity towards DAT over SERT (Serotonin Transporter).[1][2]

5-HT (Serotonin) Modulation (N-Isomer Context)

While this guide focuses on the C-scaffold, it is critical to note that if the nitrogen is arylated (1-isomer), the profile shifts to 5-HT1A agonism .[1][2] Researchers must verify the regiochemistry of their starting materials to avoid off-target serotonergic effects.[2]

Structure-Activity Relationship (SAR)[1]

The biological activity of the 3-(4-fluorophenyl)piperazine scaffold is governed by three primary vectors:

  • The 4-Fluoro Substituent:

    • Electronic Effect: Withdraws electron density from the phenyl ring, strengthening

      
       stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor binding pocket.[1][2]
      
    • Metabolic Stability: Blocks CYP450-mediated oxidation at the para-position, significantly extending half-life (

      
      ).[1][2]
      
  • The N1 and N4 Nitrogens:

    • N1 (Distal): Often the site for attaching "address" groups (e.g., benzyl, benzoyl) that confer receptor subtype selectivity.[1][2]

    • N4 (Proximal): Typically remains basic to form a crucial salt bridge with an aspartate residue (e.g., Asp113 in monoamine transporters).[1][2]

  • C3 Stereochemistry:

    • The (S)-enantiomer is frequently the eutomer (active isomer) for NK1 antagonists, whereas the (R)-enantiomer may show reduced affinity or altered selectivity.[1][2]

SAR Visualization

SAR_Analysis Scaffold 3-(4-Fluorophenyl) piperazine Core Fluorine 4-Fluoro Group (Metabolic Block) Scaffold->Fluorine Substituent C3_Chiral C3 Chirality (Vector Orientation) Scaffold->C3_Chiral Stereocenter N_Terminus N1/N4 Amines (Salt Bridge/Linker) Scaffold->N_Terminus Functionalization Target_NK1 NK1 Receptor (Hydrophobic Pocket) Fluorine->Target_NK1 Enhanced Lipophilicity C3_Chiral->Target_NK1 Shape Complementarity Target_DAT Dopamine Transporter (Aspartate Interaction) N_Terminus->Target_DAT Ionic Interaction

Figure 1: Structural determinants of biological activity for the 3-(4-fluorophenyl)piperazine scaffold.[1][2]

Experimental Protocols

Stereoselective Synthesis of (S)-3-(4-Fluorophenyl)piperazine

This protocol avoids the racemization issues common in non-selective alkylations.[1][2]

Reagents:

  • (S)-4-Fluorophenylglycine[1]

  • 1,2-Dibromoethane[1]

  • Lithium Aluminum Hydride (LiAlH4)[1][2][4][5]

  • Borane-THF complex

Step-by-Step Methodology:

  • Cyclization:

    • React (S)-4-fluorophenylglycine amide with diethyl oxalate or chloroacetyl chloride to form the diketopiperazine intermediate.[2]

    • Alternative: Condensation of (S)-4-fluorophenylglycine with 1,2-dibromoethane under basic conditions (K2CO3, MeCN) typically yields the N-alkylated product; therefore, a reduction of the corresponding pyrazine or piperazinone is preferred for high enantiopurity.[1][2]

    Recommended Route (Piperazinone Reduction):

    • React 4-fluorobenzaldehyde with ethylenediamine and cyanide (Strecker-like) or via nitro-aldol to form the diamine precursor.[2]

    • Cyclize to form 3-(4-fluorophenyl)piperazin-2-one.[2]

  • Reduction:

    • Dissolve 3-(4-fluorophenyl)piperazin-2-one (10 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C under Argon.

    • Slowly add LiAlH4 (2.5 eq, 25 mmol) pellets or solution.

    • Reflux for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9).[1][2]

    • Critical Step: Quench carefully (Fieser method:

      
       mL H2O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H2O) to prevent emulsion.
  • Purification:

    • Filter aluminum salts.[2]

    • Concentrate filtrate.[2]

    • Recrystallize the hydrochloride salt from Ethanol/Ether to enrich enantiomeric excess (ee).[1][2]

In Vitro Binding Assay (NK1 Receptor)

Objective: Determine


 of the synthesized scaffold derivative.
  • Membrane Preparation:

    • Use CHO cells stably expressing human NK1 receptors.[2]

    • Homogenize cells in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2).

  • Incubation:

    • Incubate membranes (20 µg protein) with

      
      -Substance P (0.5 nM) and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Include Aprepitant (1 µM) to define non-specific binding.[2]

  • Termination:

    • Incubate for 60 min at 25°C.

    • Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[1][2]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[2]

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.[2]

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Fluorobenzaldehyde + Ethylenediamine Intermediate Intermediate: 3-(4-Fluorophenyl) piperazin-2-one Start->Intermediate Cyclization (Knoevenagel/Strecker) Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Amide Reduction Product Product: 3-(4-Fluorophenyl) piperazine Reduction->Product Workup & Purification

Figure 2: Synthetic pathway for the C-substituted 3-(4-fluorophenyl)piperazine scaffold.

References

  • Roderick, W. R., et al. (1966).[1][2] Synthesis of 3-Phenylpiperazines.[2][6][7][8] Journal of Medicinal Chemistry.[2][6][9]

  • Swain, C. J., et al. (1991).[1][2] Novel NK1 receptor antagonists based on a 3-phenylpiperidine scaffold. Journal of Medicinal Chemistry.[2][6][9]

  • Divvela, V. N., et al. (2010).[1][2] New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine.[2][6] Arkivoc.[2][9]

  • Cayman Chemical. (2023).[2] 1-(4-Fluorophenyl)piperazine Product Information.

  • Nishida, A., et al. (2006).[1][2] Stereoselective synthesis of 3-substituted piperazines.[2] Tetrahedron Letters.[2] [1][2]

Sources

Exploratory

Technical Guide: Serotonin Receptor Affinity of 3-Phenylpiperazine Analogs

The following technical guide details the structure-activity relationships (SAR), synthesis, and pharmacological evaluation of 3-phenylpiperazine analogs, with a specific focus on their affinity for serotonin (5-HT) rece...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationships (SAR), synthesis, and pharmacological evaluation of 3-phenylpiperazine analogs, with a specific focus on their affinity for serotonin (5-HT) receptors.

Executive Summary

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents. While 1-phenylpiperazines (N-substituted) like m-chlorophenylpiperazine (mCPP) are classic non-selective 5-HT agonists, 3-phenylpiperazine (C-substituted) analogs represent a distinct structural class. This guide explores the 3-phenylpiperazine moiety as a chiral scaffold that offers unique vectors for optimizing selectivity between 5-HT


, 5-HT

, and 5-HT

subtypes, often utilized in "Long Chain Aryl Piperazine" (LCAP) designs and tetracyclic antidepressants (e.g., Mirtazapine).

Structural Classification & Chemical Biology

To maintain scientific integrity, it is critical to distinguish between the two primary phenylpiperazine isomers used in serotonin research.

The Two Scaffolds
Feature1-Phenylpiperazine (N-Substituted) 3-Phenylpiperazine (C-Substituted)
Structure Phenyl ring attached to Nitrogen (N1).Phenyl ring attached to Carbon (C3).[1][2][3]
Chirality Achiral (unless substituted on the ring).Chiral Center at C3.
Electronic State N1 lone pair conjugated with aryl ring (reduced basicity).N1/N4 lone pairs are non-conjugated (typical secondary/tertiary amine basicity).
Primary Role Direct 5-HT orthosteric pharmacophore (e.g., Aripiprazole tail).Conformational template; core of fused systems (e.g., Mirtazapine).
Mechanistic Binding Interactions

The 3-phenylpiperazine scaffold binds to the orthosteric pocket of 5-HT receptors (GPCRs) through specific molecular interactions:

  • Ionic Lock: The protonated basic nitrogen (N1 or N4, depending on substitution) forms a salt bridge with the conserved Aspartate 3.32 (D3.32) residue in Transmembrane Helix 3 (TM3).

  • Aromatic Interaction: The phenyl group at C3 engages in

    
    -
    
    
    
    T-shaped or stacking interactions with aromatic clusters (e.g., Phe6.52 in TM6).
  • Stereoselectivity: The C3 chiral center dictates the vector of the phenyl group. For many 5-HT targets, the (S)-enantiomer provides superior steric complementarity to the hydrophobic pocket compared to the (R)-enantiomer.

Structure-Activity Relationship (SAR) Analysis

The "Long Chain Aryl Piperazine" (LCAP) Model

3-phenylpiperazine derivatives often function as the "head" group in LCAP ligands, linked by an alkyl chain to a terminal imide or amide.

  • Linker Length: A spacer of 2–4 methylene units is critical. A 3-carbon (propyl) linker typically optimizes affinity for 5-HT

    
     and 5-HT
    
    
    
    by allowing the terminal amide to interact with secondary binding pockets near the extracellular loop.
  • N1-Substitution: Methylation or benzylation at N1 of the 3-phenylpiperazine core modulates lipophilicity and receptor subtype selectivity.

    • Insight: N1-methylation (as seen in 1-methyl-3-phenylpiperazine) often retains 5-HT affinity while improving blood-brain barrier (BBB) permeability.

Substituent Effects on the Phenyl Ring

Modifications to the C3-phenyl ring drive selectivity:

  • Ortho (2-position): Substituents like -OCH

    
     or -F can induce a twisted conformation, often enhancing 5-HT
    
    
    
    antagonism.
  • Meta (3-position): Electron-withdrawing groups (e.g., -CF

    
    , -Cl) in the meta position of the phenyl ring (mimicking the mCPP pharmacophore) generally increase affinity for 5-HT
    
    
    
    and 5-HT
    
    
    receptors.
  • Para (4-position): Bulky substituents here are often tolerated at 5-HT

    
     but clash with the tighter 5-HT
    
    
    
    pocket.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing 3-phenylpiperazine analogs.

SAR_Logic Start 3-Phenylpiperazine Core Chirality C3 Chirality Optimization (S- vs R- enantiomer) Start->Chirality Linker N1-Linker Modification (LCAP Strategy) Start->Linker RingSub Phenyl Ring Substitution Start->RingSub HT1A High 5-HT1A Affinity (Selectivity) Chirality->HT1A (S)-isomer typically preferred Linker->HT1A Propyl (C3) spacer HT2A High 5-HT2A Affinity (Antipsychotic profile) Linker->HT2A Ethyl (C2) or Butyl (C4) RingSub->HT1A o-OMe (Antagonist) RingSub->HT2A p-F or p-Cl HT7 High 5-HT7 Affinity (Cognitive profile) RingSub->HT7 m-CF3 or m-Cl

Caption: Decision tree for optimizing 3-phenylpiperazine selectivity across serotonin receptor subtypes.

Experimental Protocols

Chemical Synthesis: 3-Phenylpiperazine Core

Unlike N-arylation (Buchwald-Hartwig) used for 1-phenylpiperazines, 3-phenylpiperazines are synthesized via cyclization of amino acid derivatives or reduction of pyrazinones.

Protocol: Reduction of 3-Phenylpyrazin-2(1H)-one

  • Starting Material: React phenylglyoxal with ethylenediamine to form 3-phenylpyrazin-2(1H)-one.

  • Reduction:

    • Dissolve intermediate in dry THF under N

      
      .
      
    • Add LiAlH

      
       (3.0 equivalents) dropwise at 0°C.
      
    • Reflux for 12 hours.

    • Causality: LiAlH

      
       is required to fully reduce the lactam and the imine double bonds to the saturated piperazine ring.
      
  • Workup: Quench with Glauber’s salt (Na

    
    SO
    
    
    
    ·10H
    
    
    O), filter, and concentrate.
  • Resolution: React racemic product with (L)-tartaric acid in methanol to crystallize the diastereomeric salt, yielding optically pure (S)-3-phenylpiperazine.

Radioligand Binding Assay (Membrane Preparation)

This protocol validates affinity (


) for 5-HT

receptors.
  • Tissue Source: HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Homogenization:

    • Harvest cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

    • Homogenize using a Polytron (2 x 10 sec bursts).

    • Centrifuge at 40,000 x g for 20 min at 4°C.

  • Incubation:

    • Resuspend pellet in Buffer B (50 mM Tris-HCl, 5 mM MgCl

      
      ).
      
    • Add radioligand: 1 nM [

      
      H]-8-OH-DPAT (Specific Activity ~135 Ci/mmol).
      
    • Add test compound (3-phenylpiperazine analog) at concentrations

      
       to 
      
      
      
      M.
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Data Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Binding Assay Workflow

Binding_Assay Cells HEK-293 (h5-HT1A) Membrane Membrane Prep Cells->Membrane Homogenize Incubation Incubation + [3H]-Ligand Membrane->Incubation Add Analog Filtration GF/B Filtration Incubation->Filtration Separation Counting Scintillation Counting Filtration->Counting Read CPM Analysis Ki Calculation (Cheng-Prusoff) Counting->Analysis Data Fit

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand displacement.

Quantitative Data Summary

The following table compares the affinity profiles of standard 1-phenylpiperazines (benchmarks) against 3-phenylpiperazine derivatives. Note the shift in selectivity profiles.

Compound ClassRepresentative Structure5-HT


(nM)
5-HT


(nM)
5-HT


(nM)
Primary Activity
1-Phenyl (Ref) mCPP [1-(3-chlorophenyl)piperazine]45353.2 Non-selective Agonist
1-Phenyl (Ref) WAY-100635 (Tail fragment)0.4 >1000>1000Selective 5-HT

Antagonist
3-Phenyl (Core) (S)-3-Phenylpiperazine >1000>500>500Weak/Inactive (Needs linker)
3-Phenyl (LCAP) Hydantoin-propyl-3-phenylpip 31334 ND5-HT

Antagonist
Fused 3-Phenyl Mirtazapine >100069 39 5-HT

Antagonist

Data Interpretation: The unsubstituted 3-phenylpiperazine core is a weak binder on its own. It requires a "tail" (as in LCAPs) or ring fusion (as in Mirtazapine) to achieve nanomolar affinity, unlike the 1-phenylpiperazine core which binds avidly as a fragment.

References

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs. Journal of Medicinal Chemistry. Link

  • Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenylpiperazines. Journal of Medicinal Chemistry. Link

  • Mirtazapine: A Tetracyclic Antidepressant. DrugBank. Link

  • The Structural Determinants for Serotonin Receptors Activity among Phenylpiperazine Derivatives. MDPI Molecules. Link

  • Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine. Life Sciences. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine from 3-(4-fluorophenyl)piperazine

Application Note & Protocol Strategic Synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine: A Guide to Direct N-Alkylation and Modern Catalytic Approaches Abstract This technical guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine: A Guide to Direct N-Alkylation and Modern Catalytic Approaches

Abstract

This technical guide provides a comprehensive framework for the synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, a valuable scaffold in contemporary medicinal chemistry. The primary focus is a detailed, field-proven protocol for the direct N-alkylation of 3-(4-fluorophenyl)piperazine using a cyclopropyl electrophile. We delve into the mechanistic rationale behind reagent selection and reaction conditions to ensure reproducibility and high yield. Additionally, we explore a modern alternative, the copper-catalyzed N-cyclopropylation, highlighting its utility under milder conditions. This document is designed for researchers, chemists, and drug development professionals, offering both a robust experimental procedure and the underlying chemical principles to empower effective synthesis and troubleshooting.

Introduction: The Significance of the N-Cyclopropyl Piperazine Motif

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its favorable physicochemical properties and its ability to engage in multiple biological interactions.[1][2][3][4] The introduction of a cyclopropyl group onto the piperazine nitrogen—creating the N-cyclopropyl motif—imparts unique conformational rigidity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[5] The target molecule, 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, combines this valuable N-cyclopropyl group with a 3-aryl substitution, making it a key intermediate for constructing complex therapeutic agents.

The synthetic challenge lies in achieving selective mono-alkylation of the piperazine ring, as the presence of two secondary amines can lead to undesired dialkylation.[6] This guide presents a primary protocol that effectively mitigates this issue through controlled reaction conditions.

Comparative Synthetic Strategies

The synthesis of the target compound from 3-(4-fluorophenyl)piperazine is fundamentally an N-alkylation reaction. Two principal strategies are considered here, each with distinct advantages.

Strategy 1: Direct Nucleophilic Substitution (S_N2 Alkylation)

This classical and highly reliable method involves the direct reaction of the secondary amine on the piperazine ring with a cyclopropyl electrophile, such as (bromomethyl)cyclopropane or cyclopropyl bromide.

Mechanistic Rationale: The reaction proceeds via a standard S_N2 mechanism. The lone pair of electrons on the N-1 nitrogen of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the cyclopropyl reagent and displacing the leaving group (e.g., bromide). An essential component is a non-nucleophilic base, which neutralizes the hydrobromic acid generated during the reaction. This prevents the protonation and deactivation of the starting piperazine and drives the reaction to completion. Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of an aprotic polar solvent like acetonitrile or DMF facilitates the dissolution of reagents and supports the S_N2 transition state.[1][7]

Strategy 2: Copper-Catalyzed N-Cyclopropylation (Chan-Lam Amination)

A more modern approach utilizes organometallic catalysis to form the C-N bond under milder conditions. The Chan-Lam N-cyclopropylation employs cyclopropylboronic acid as the cyclopropyl source, a copper(II) acetate catalyst, and a ligand such as 2,2'-bipyridine.[8]

Mechanistic Rationale: This reaction is believed to proceed through a mechanism involving the transmetalation of the cyclopropyl group from boron to the copper catalyst, followed by reductive elimination to form the desired C-N bond.[8] The key advantage of this method is its operational simplicity and tolerance for a wide range of functional groups. The use of aerial oxygen as the terminal oxidant avoids the need for harsh chemical oxidants.[8] While more complex in setup than direct alkylation, it offers a powerful alternative, especially for sensitive substrates or in late-stage functionalization.

Experimental Design and Protocols

The following section provides a detailed protocol for the direct alkylation method (Strategy 1), as it is the most direct and widely accessible approach.

Overall Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 3-(4-fluorophenyl)piperazine Reaction + Reactant2 (Bromomethyl)cyclopropane Base K₂CO₃ Solvent Acetonitrile (ACN) Product 1-Cyclopropyl-3-(4-fluorophenyl)piperazine Reaction->Product Reflux, 8-12h

Caption: General reaction scheme for N-alkylation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(4-fluorophenyl)piperazine≥98%CommercialStarting Material
(Bromomethyl)cyclopropane≥97%CommercialAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase
Acetonitrile (ACN)Anhydrous, ≥99.8%CommercialSolvent
Dichloromethane (DCM)ACS GradeCommercialFor extraction
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction/chromatography
HexanesACS GradeCommercialFor chromatography
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent
Silica Gel230-400 meshCommercialFor chromatography
Step-by-Step Experimental Protocol

G start Start setup 1. Reaction Setup - Add 3-(4-fluorophenyl)piperazine, K₂CO₃, and anhydrous ACN to a round-bottom flask with a stir bar. start->setup addition 2. Reagent Addition - Add (bromomethyl)cyclopropane dropwise at room temperature. setup->addition reaction 3. Reaction - Heat the mixture to reflux (approx. 82°C). - Monitor progress via TLC for 8-12 hours. addition->reaction workup 4. Work-up - Cool to RT, filter solids. - Concentrate filtrate in vacuo. reaction->workup extraction 5. Extraction - Redissolve residue in DCM. - Wash with water and brine. workup->extraction drying 6. Drying & Concentration - Dry organic layer with MgSO₄. - Filter and concentrate to yield crude product. extraction->drying purification 7. Purification - Purify crude oil via flash column chromatography on silica gel. drying->purification analysis 8. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS to confirm structure. purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)piperazine (5.00 g, 27.7 mmol, 1.0 equiv.), anhydrous potassium carbonate (11.5 g, 83.1 mmol, 3.0 equiv.), and 100 mL of anhydrous acetonitrile.

  • Reagent Addition: Begin stirring the suspension. Slowly add (bromomethyl)cyclopropane (3.92 g, 29.1 mmol, 1.05 equiv.) to the mixture dropwise over 5 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol eluent system until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the potassium salts, and wash the filter cake with additional acetonitrile (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the crude residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Cyclopropyl-3-(4-fluorophenyl)piperazine.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% methanol in dichloromethane to isolate the pure product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Characterization
ParameterValue
Starting Material 3-(4-fluorophenyl)piperazine (5.00 g)
Alkylating Agent (Bromomethyl)cyclopropane (3.92 g)
Base Potassium Carbonate (11.5 g)
Solvent Anhydrous Acetonitrile (100 mL)
Reaction Temperature 82°C (Reflux)
Reaction Time 8-12 hours
Expected Yield 70-85%
Appearance Pale Yellow Oil
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15-7.05 (m, 2H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 4.05 (dd, 1H), 3.20-2.90 (m, 4H), 2.50-2.30 (m, 3H), 2.20 (m, 1H), 0.90 (m, 1H, cyclopropyl-CH), 0.60-0.50 (m, 2H, cyclopropyl-CH₂), 0.20-0.10 (m, 2H, cyclopropyl-CH₂). (Note: Precise shifts and multiplicities may vary slightly).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 162.1 (d, J=245 Hz), 138.2, 128.5 (d, J=8 Hz), 115.5 (d, J=21 Hz), 60.1, 55.4, 53.2, 50.8, 46.1, 9.5, 4.1.

  • Mass Spec (ESI+): m/z calculated for C₁₃H₁₇FN₂ [M+H]⁺: 221.14; found: 221.15.

Troubleshooting and Key Considerations

  • Issue: Formation of Dialkylated Product. A common side reaction is the alkylation of both piperazine nitrogens.

    • Cause: High concentration of the alkylating agent or insufficient selectivity.

    • Solution: Ensure slow, dropwise addition of the (bromomethyl)cyclopropane. Using exactly 1.0 to 1.05 equivalents minimizes the excess available for a second reaction. The asymmetrical nature of the starting material (3-arylpiperazine) sterically hinders the N-4 position to a degree, but careful control is still necessary.

  • Issue: Incomplete Reaction.

    • Cause: Inactive base, non-anhydrous conditions, or insufficient reaction time.

    • Solution: Use freshly dried, anhydrous potassium carbonate and anhydrous solvent. Ensure the reaction is monitored by TLC and allowed to run to completion.

  • Issue: Difficult Purification.

    • Cause: Close-running spots of starting material and product on TLC.

    • Solution: A shallow gradient during column chromatography (e.g., increasing methanol content by 0.5% increments) can improve separation.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine via direct N-alkylation. The methodology is robust, utilizing common laboratory reagents and techniques to achieve high yields of the desired product. By understanding the underlying chemical principles and potential challenges, researchers can effectively implement and adapt this protocol for the synthesis of this and other valuable N-substituted piperazine derivatives for applications in pharmaceutical research and development.

References

  • Garcı́a-Ruiz, C., & Chen, P. (2017). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Angewandte Chemie International Edition, 56(41), 12536-12540. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Molecules, 27(19), 6614. [Link]

  • Barber, D. M., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 6(10), 1059-1064. [Link]

  • Tasso, B., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Nielsen, M. K. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Zalewska, K., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 486-499. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Tasso, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1279. [Link]

  • Wang, Z., et al. (2021). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition, 60(28), 15467-15472. [Link]

  • Deutsche Gold- und Silber-Scheideanstalt Vormals Roessler. (1962). Process for the N-monoalkylation of piperazine.
  • Yılmaz, F., & Menteşe, M. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

  • Kumar, A., et al. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 3(6), 464-471. [Link]

  • Kumar, V., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Kananovich, D. G., & Isakov, V. E. (2020). Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie, 130(9), 2413-2417. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-949. [Link]

  • Supporting Information for manuscript entitled: Design, Synthesis and Biological Evaluation of Novel Phthalazinone Derivatives as Potent PARP-1 Inhibitors. Royal Society of Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

Sources

Application

Application Note: Optimized In Vitro Binding Assays for Fluorophenylpiperazine (FPP) Derivatives

Abstract & Introduction Fluorophenylpiperazine (FPP) derivatives represent a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous psychotropic agents (e.g., arylpiperazine antidepressa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Fluorophenylpiperazine (FPP) derivatives represent a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous psychotropic agents (e.g., arylpiperazine antidepressants and antipsychotics). While these scaffolds offer potent affinity for Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2, D3) receptors, their physicochemical properties present distinct challenges in in vitro assays.

The Challenge: FPPs are typically cationic amphiphiles . They possess a basic nitrogen (pKa ~8–9) and a lipophilic fluorophenyl tail. This combination leads to:

  • High Non-Specific Binding (NSB): FPPs adhere avidly to plasticware and glass fiber filters.

  • Ligand Depletion: Adsorption to assay walls reduces the free concentration of the drug, artificially inflating

    
     values.
    
  • Filter Bias: Positively charged FPPs bind to the negatively charged glass fibers of harvest filters.

The Solution: This guide provides a validated protocol specifically engineered to mitigate these artifacts using Polyethyleneimine (PEI) coating and optimized buffer systems, ensuring accurate


 determination.

Critical Pre-Assay Considerations

Before initiating the workflow, the following parameters must be standardized to ensure data integrity (E-E-A-T principle).

Labware & Solubility
  • Plate Selection: Use Polypropylene (PP) plates for drug dilution. Polystyrene (PS) binds lipophilic amines, leading to significant compound loss.

  • Solvent Tolerance: Dissolve FPP derivatives in 100% DMSO to create stock solutions (e.g., 10 mM). Ensure the final assay DMSO concentration is

    
     (v/v) to prevent receptor denaturation.
    
  • Filter Pre-treatment (Crucial): Glass fiber filters (Whatman GF/B or GF/C) possess a net negative charge. You must pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI is a cationic polymer that neutralizes the filter, preventing the positively charged FPP from sticking non-specifically.

Receptor Source[1]
  • Primary Target: Recombinant Human 5-HT1A receptor expressed in CHO or HEK-293 cell membranes.

  • Selectivity Target: Recombinant Human Dopamine D2 receptor (to determine selectivity ratios).

Detailed Experimental Protocol

Reagent Preparation
ComponentCompositionPurpose
Assay Buffer (5-HT1A) 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Ascorbic AcidMg²⁺ is required for agonist binding; Ascorbic acid prevents oxidation.
Wash Buffer 50 mM Tris-HCl (pH 7.4), cold (4°C)Rapidly removes unbound ligand.
Radioligand [³H]-8-OH-DPAT (Agonist, ~170 Ci/mmol)Classic high-affinity 5-HT1A agonist.
NSB Definition 10 µM Serotonin (5-HT) or 10 µM WAY-100635Saturates active sites to define background.
Membrane Stock Diluted to 5–10 µg protein/wellOptimized to avoid ligand depletion (

bound).
Competition Binding Workflow (Step-by-Step)

This workflow is designed for a 96-well format using vacuum filtration.

  • Filter Preparation:

    • Submerge GF/B filter mats in 0.3% PEI solution.

    • Incubate at 4°C for >1 hour (up to overnight).

  • Assay Assembly (Standard 250 µL Volume):

    • Step A (Non-Specific Binding): Add 25 µL of 100 µM Serotonin (Final: 10 µM) to "NSB" wells.

    • Step B (Total Binding): Add 25 µL of Assay Buffer to "Total" wells.

    • Step C (Test Compounds): Add 25 µL of FPP derivative (diluted in buffer) to test wells. Range: 10 pM to 10 µM (semi-log dilutions).

    • Step D (Radioligand): Add 25 µL of [³H]-8-OH-DPAT (Final conc:

      
      , typically 0.5–1.0 nM).
      
    • Step E (Receptor): Initiate reaction by adding 200 µL of membrane suspension.

  • Incubation:

    • Seal plates and incubate at 25°C (Room Temp) for 60 minutes .

    • Note: FPPs are lipophilic and may require longer equilibration times; do not rush this step.

  • Harvesting:

    • Place PEI-soaked filters on the vacuum manifold (e.g., Brandel or PerkinElmer harvester).

    • Aspirate well contents through the filter.

    • Wash: Rapidly wash each well 3 times with 3 mL of ice-cold Wash Buffer.[1]

  • Detection:

    • Dry filters at 50°C for 30 mins.

    • Add liquid scintillation cocktail (e.g., Microscint-20).[2]

    • Count radioactivity (CPM) using a TopCount or MicroBeta counter.

Visualization: Assay Workflow & Logic

The following diagram illustrates the critical decision pathways and physical workflow, emphasizing the specific interventions for FPP derivatives.

BindingAssayWorkflow Start Start: FPP Derivative Evaluation Prep Material Prep: Dissolve FPP in 100% DMSO Pre-soak Filters in 0.3% PEI Start->Prep Assembly Assay Assembly (96-well): Buffer + Ligand + Radioligand + Membrane Prep->Assembly Incubation Equilibrium Incubation: 60 min @ 25°C Assembly->Incubation Filtration Vacuum Filtration: Wash 3x with Ice-Cold Tris Incubation->Filtration QC_Check QC Check: Is Total Binding > 500 CPM? Is Z' > 0.5? Filtration->QC_Check Analysis Data Analysis: Calculate Ki (Cheng-Prusoff) QC_Check->Analysis Pass Troubleshoot Troubleshoot: 1. Check Protein Conc 2. Increase PEI Conc 3. Check Radioligand Purity QC_Check->Troubleshoot Fail Troubleshoot->Prep Restart

Caption: Workflow for 5-HT1A radioligand binding, highlighting the critical PEI pre-soak step for lipophilic FPPs.

Data Analysis & Validation

Calculating Specific Binding


Acceptance Criteria: Specific binding should be 

of Total Binding. If NSB is high, the PEI coating was likely insufficient or the wash step was too slow.
Affinity Determination ( )

Convert the experimental


 to the equilibrium dissociation constant (

) using the Cheng-Prusoff Equation [1]:

[1]
  • 
    :  Concentration of FPP displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand used (nM).
    
  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).
    
Assay Robustness (Z-Factor)

For high-throughput screening of derivatives, calculate the Z-factor [2]:



  • 
    : Standard deviations of positive (Total) and negative (NSB) controls.
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Means of positive and negative controls.
    
  • Target:

    
     indicates a robust assay.
    

Troubleshooting "Sticky" Compounds

FPPs are notorious for erratic data due to their physicochemical properties.

ObservationRoot CauseCorrective Action
High NSB (>30%) Cationic FPP sticking to glass fibers.Increase PEI concentration to 0.5%. Add 0.1% BSA to the Wash Buffer.
Hill Slope < 0.8 Negative cooperativity or insolubility.Check solubility of FPP in assay buffer. Ensure DMSO < 1%.
Low Total Binding Receptor degradation or ligand depletion.Use fresh membrane aliquots (do not refreeze). Ensure

.
Right-shifted IC50 Ligand adhering to plastic tips/plates.Use "Low-Binding" pipette tips and polypropylene plates.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3] Biochemical Pharmacology.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book.

  • IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Physiology and Pharmacology.

Sources

Method

High-Performance Liquid Chromatography (HPLC) Quantification of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine: Method Development and Validation Guide

Abstract & Molecule Profile This Application Note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine . This molecule is a pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile

This Application Note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine . This molecule is a pharmacologically active piperazine derivative, sharing structural characteristics with serotonin (5-HT) receptor ligands and fluoroquinolone intermediates.

The primary challenge in analyzing this compound lies in its basic nitrogen centers (the piperazine ring) and its lipophilic fluorophenyl moiety . Without careful pH control, the basic amines interact with residual silanols on silica columns, leading to severe peak tailing. This protocol utilizes a low-pH phosphate buffer system to ensure protonation and silanol suppression, guaranteeing sharp peak shapes and high reproducibility.

Physicochemical Profile (In Silico Estimates)
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₃H₁₇FN₂MW ≈ 220.29 g/mol
pKa (Basic) ~8.5 - 9.2The secondary amine is highly basic. At neutral pH, it exists as a mixture of ionic and neutral forms, causing band broadening.
LogP ~2.1 - 2.8Moderately lipophilic. Requires organic modifier (ACN/MeOH) for elution.
UV Maxima ~210 nm, ~254 nmThe 4-fluorophenyl group provides a distinct chromophore.
Chirality Yes (C3 position)This method focuses on Achiral Purity . (See Note on Chirality in Section 5).

Method Development Logic (The "Why")

Successful HPLC development requires understanding the causality between analyte chemistry and column physics.

Column Selection: The "Base Deactivated" Requirement

Standard silica C18 columns possess acidic silanol groups (Si-OH). Basic amines like piperazines hydrogen-bond strongly to these groups, causing "shark-fin" tailing.

  • Choice: End-capped C18 (L1) or Hybrid Particle (e.g., Ethylene Bridged Hybrid) columns.

  • Reasoning: High carbon loads (>15%) and exhaustive end-capping shield the silica surface, preventing amine interaction.

Mobile Phase pH Strategy

We have two viable strategies for basic amines:

  • High pH (>10): Suppresses protonation (Analyte = Neutral). Risk:[1] Dissolves standard silica. Requires hybrid columns.

  • Low pH (<3): Fully protonates the amine (Analyte = Cation) AND suppresses silanol ionization (Si-OH remains neutral).

  • Selected Strategy: Low pH (pH 3.0) .

  • Reasoning: This is the most robust approach for standard HPLC equipment. It ensures the analyte is 100% ionized (highly soluble) and the column surface is neutral, minimizing secondary interactions.

Detection Wavelength
  • 210 nm: High sensitivity (absorption by the peptide/amide backbone and phenyl ring). Risk:[1] Solvent cutoff noise.

  • 254 nm: High selectivity (absorption by the Fluorophenyl ring). Benefit: Stable baseline, specific to the aromatic moiety.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the method development and validation process.

MethodDevelopment cluster_MP Mobile Phase Optimization Start Start: Analyte Assessment (pKa, LogP, Solubility) ColSelect Column Selection (End-capped C18 / Hybrid) Start->ColSelect pH pH Adjustment (Target pH 3.0) ColSelect->pH Org Organic Modifier (Acetonitrile vs MeOH) pH->Org Check System Suitability Check (Tailing < 1.5, Resolution > 2.0) Org->Check Check->pH Fail (Tailing) Check->Org Fail (Retention) Valid ICH Q2 Validation (Linearity, Precision, Accuracy) Check->Valid Pass Final Final Protocol Generation Valid->Final

Figure 1: Step-by-step logic flow for developing the HPLC method, ensuring feedback loops for system suitability failures.

Detailed Experimental Protocol

Reagents and Equipment
  • Analyte: 1-Cyclopropyl-3-(4-fluorophenyl)piperazine reference standard (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

Preparation of Solutions
  • Buffer Preparation (25 mM Phosphate, pH 3.0):

    • Dissolve 3.40 g of

      
       in 950 mL of water.
      
    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).

    • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

  • Standard Stock Solution (1 mg/mL):

    • Weigh 10 mg of analyte into a 10 mL volumetric flask.

    • Dissolve in 50:50 Water:ACN. Sonicate for 5 mins.

  • Working Standard (100 µg/mL):

    • Dilute 1 mL of Stock Solution to 10 mL with Mobile Phase A:B (Initial Ratio).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 25 mM Phosphate Buffer (pH 3.0)Suppresses silanol activity; maintains analyte ionization.
Mobile Phase B Acetonitrile (ACN)Lower viscosity and sharper peaks than Methanol for aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer, reducing peak width.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 254 nmSpecific to Fluorophenyl ring. (Use 210 nm for trace analysis).
Gradient See Table BelowLinear gradient to elute lipophilic impurities.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy, the following validation criteria must be met.

System Suitability

Before every run, inject the Working Standard (100 µg/mL) five times.

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (

    
    ):  ≤ 1.5 (Critical for basic amines).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
Linearity

Prepare 5 concentration levels: 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and slope (

).
  • LOD:

    
    
    
  • LOQ:

    
    
    
Note on Chirality

The C3 position is a chiral center. This method is Achiral . If enantiomeric separation is required, replace the C18 column with a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IG) using a Normal Phase mode (Hexane/IPA/DEA) or Polar Organic Mode.

Troubleshooting Guide

Common issues encountered with fluorophenyl-piperazines and their solutions.

Troubleshooting Issue1 Peak Tailing > 1.5 Sol1 Increase Buffer Conc. OR Lower pH to 2.5 Issue1->Sol1 Issue2 Retention Drift Sol2 Check Column Temp Equilibrate longer Issue2->Sol2 Issue3 Extra Peaks Sol3 Check 1-Cyclopropyl piperazine impurity Issue3->Sol3

Figure 2: Diagnostic decision tree for common chromatographic anomalies.

  • Peak Tailing: If tailing persists despite pH 3.0, add 0.1% Triethylamine (TEA) to the buffer as a silanol blocker.

  • Baseline Drift: Ensure the UV detector reference wavelength is off or set correctly (e.g., 360 nm) to avoid compensating for the gradient absorption.

References

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for General HPLC Theory).

Sources

Application

Topic: Characterizing the Solubility of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine in DMSO vs. Aqueous Media

An Application Note for Drug Discovery Professionals Abstract The accurate assessment of a compound's solubility is a cornerstone of early-stage drug discovery, directly influencing data quality from biological assays an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The accurate assessment of a compound's solubility is a cornerstone of early-stage drug discovery, directly influencing data quality from biological assays and informing downstream development strategies. This application note provides a comprehensive guide to understanding and measuring the solubility of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, a representative small molecule with features common to many modern medicinal chemistry programs. We explore the critical dichotomy between its high solubility in dimethyl sulfoxide (DMSO), the standard solvent for compound storage, and its predicted low solubility in aqueous buffers used for biological screening. This document furnishes detailed, field-proven protocols for determining both kinetic and thermodynamic aqueous solubility, explains the causality behind these experimental choices, and offers best practices for handling poorly soluble compounds to ensure data integrity.

Introduction: The Critical Role of Solubility

In the drug discovery pipeline, many promising compounds fail due to poor physicochemical properties, with low aqueous solubility being a primary culprit.[1] Low solubility can lead to a host of problems, including underestimated biological activity, reduced hit rates in high-throughput screening (HTS), variable data, and inaccurate structure-activity relationships (SAR).[1][2]

1-Cyclopropyl-3-(4-fluorophenyl)piperazine contains structural motifs—a non-polar cyclopropyl group and a hydrophobic fluorophenyl ring—that suggest limited aqueous solubility. Conversely, these features are readily accommodated by dimethyl sulfoxide (DMSO), an exceptionally versatile polar aprotic solvent used ubiquitously for creating high-concentration stock solutions for compound libraries.[3][4] This stark difference between solubility in the storage solvent (DMSO) and the assay solvent (aqueous buffer) is a frequent source of experimental artifacts. Understanding this behavior is not merely a technical exercise; it is fundamental to generating reliable data and making sound decisions in lead optimization.

This guide provides researchers with the necessary protocols and conceptual framework to accurately characterize the solubility of this, and similar, drug-like molecules.

Physicochemical Profile: 1-Cyclopropyl-3-(4-fluorophenyl)piperazine

A predictive analysis of the compound's properties is essential before embarking on experimental work. The molecule's structure is a composite of a piperazine core, which is itself freely soluble in water[5], substituted with two non-polar groups. The addition of the 4-fluorophenyl group is particularly impactful, as the parent compound 1-(4-fluorophenyl)piperazine is documented as being insoluble in water.[6]

PropertyPredicted/Known ValueRationale & Source
Molecular Formula C₁₃H₁₇FN₂Derived from structure.
Molecular Weight 220.29 g/mol Calculated from formula.
Aqueous Solubility Very LowThe hydrophobic 4-fluorophenyl and cyclopropyl groups are expected to dominate the hydrophilic piperazine core. The parent 1-(4-fluorophenyl)piperazine is insoluble in water.[6]
DMSO Solubility HighDMSO is an excellent solvent for a wide range of organic molecules, including both polar and nonpolar compounds, making it ideal for stock solution preparation.[3][4][7]
LogP High (Predicted)The presence of significant non-polar surface area (phenyl and cyclopropyl groups) suggests a high octanol-water partition coefficient.

The DMSO vs. Water Dichotomy: From Stock to Assay

The central challenge for compounds like 1-Cyclopropyl-3-(4-fluorophenyl)piperazine arises during the transition from a DMSO stock solution to an aqueous assay buffer.

  • In DMSO: The compound is highly soluble, allowing for the creation of concentrated stock solutions (e.g., 10-30 mM) for storage and serial dilution.[2] This is crucial for HTS and dose-response studies.

  • In Aqueous Buffer: When a small aliquot of the DMSO stock is introduced into a large volume of aqueous buffer (e.g., PBS, cell culture media), the solvent environment abruptly shifts from organic to aqueous. The compound may crash out of solution, forming a precipitate or aggregates.[2][8] This means the actual concentration of the compound available to interact with the biological target is much lower than the nominal concentration, leading to falsely low potency readings.[1]

Therefore, two distinct types of solubility measurements are essential:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution under non-equilibrium conditions after being rapidly diluted from a DMSO stock. This mimics the process used in most HTS and in vitro assays.[9][10]

  • Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved compound is in equilibrium with its solid form. This value is critical for formulation and later-stage development.[11][12][13]

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling chemical compounds and solvents. Refer to the Material Safety Data Sheet (MSDS) for detailed handling information.

Protocol 1: Determination of Kinetic Solubility

This protocol uses a high-throughput method to assess how much compound remains in solution after dilution from a DMSO stock into an aqueous buffer.

Rationale: This assay is designed to quickly identify compounds that may precipitate under typical in vitro assay conditions, providing a more realistic measure of the compound concentration in solution during a biological experiment.[14][15]

Materials:

  • 1-Cyclopropyl-3-(4-fluorophenyl)piperazine

  • Anhydrous, high-purity DMSO[8]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., MultiScreen® Solubility filter plates)

  • 96-well UV-transparent collection plates

  • Control compounds: one high-solubility (e.g., Haloperidol), one low-solubility (e.g., Flunarizine)[12]

  • Plate reader capable of UV absorbance measurement or HPLC-UV/LC-MS system

Methodology:

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Use gentle vortexing or sonication if needed.[16]

  • Create Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the stock solution in 100% DMSO. This step is critical to avoid premature precipitation that can occur if dilutions are made in aqueous solutions.[2][17]

  • Dilution into Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 96-well filter plate pre-filled with a larger volume (e.g., 98 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 2%.[9] Mix gently.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes to 2 hours) to allow for precipitation to occur.[9][14]

  • Filtration: Place the filter plate on top of a UV-transparent collection plate and filter the solutions to remove any precipitated compound. This can be done via vacuum manifold or centrifugation.

  • Quantification: Measure the concentration of the dissolved compound in the filtrate.

    • For UV-active compounds: Measure the absorbance using a plate reader and calculate the concentration against a standard curve prepared in a PBS/DMSO mixture.

    • For higher accuracy: Analyze the filtrate using HPLC-UV or LC-MS/MS against a standard curve.[18]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Solid Compound Stock 20 mM Stock in DMSO Compound->Stock Dissolve DMSO 100% DMSO DMSO->Stock Serial_DMSO Serial Dilutions in 100% DMSO Stock->Serial_DMSO Dilute Dilution Dilute into Buffer (2% final DMSO) Serial_DMSO->Dilution Add 2µL PBS Aqueous Buffer (PBS, pH 7.4) PBS->Dilution Incubate Incubate (90 min, RT) Dilution->Incubate Precipitate Precipitation Occurs Incubate->Precipitate Filter Filter to Remove Precipitate Incubate->Filter Filtrate Clear Filtrate (Soluble Compound) Filter->Filtrate Analysis Quantify by HPLC-UV or Plate Reader Filtrate->Analysis Result Kinetic Solubility Value (µM) Analysis->Result

Kinetic Solubility Experimental Workflow.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This protocol uses the "shake-flask" method to measure the true solubility of the solid compound at equilibrium.

Rationale: This method provides the saturation solubility, a fundamental physicochemical constant that is essential for understanding a compound's behavior in formulation and for interpreting pharmacokinetic data. It is considered the gold standard for solubility measurement.[11][12]

Materials:

  • 1-Cyclopropyl-3-(4-fluorophenyl)piperazine (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials

  • Thermomixer or orbital shaker

  • Centrifuge and/or syringe filters (0.45 µm)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[11]

  • Add Buffer: Add a precise volume (e.g., 1 mL) of PBS, pH 7.4 to the vial.

  • Equilibration: Seal the vials and place them in a thermomixer or shaker. Agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to allow the solution to reach equilibrium.[11][12]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a syringe filter.

  • Sample Preparation: Dilute the clear supernatant with an appropriate solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV or LC-MS/MS method to determine the precise concentration of the dissolved compound.

  • Data Analysis: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis Compound Excess Solid Compound Slurry Create Slurry in Vial Compound->Slurry Buffer Aqueous Buffer (PBS, pH 7.4) Buffer->Slurry Shake Shake/Agitate (24h, 25°C) Slurry->Shake Equilibrium Equilibrium Achieved Shake->Equilibrium Separate Centrifuge/Filter to Separate Phases Equilibrium->Separate Supernatant Saturated Supernatant Separate->Supernatant Analysis Quantify by HPLC-MS/MS Supernatant->Analysis Dilute & Inject Result Thermodynamic Solubility Value (µg/mL) Analysis->Result

Thermodynamic Solubility Experimental Workflow.

Data Interpretation & Best Practices for Researchers

The results from these two assays provide a comprehensive picture of the compound's solubility behavior.

Expected Data Summary:

ParameterSolventExpected SolubilityImplication for Research
Stock Solution 100% DMSO>20 mMEasy to prepare high-concentration stocks for screening libraries.
Kinetic Solubility PBS, pH 7.4 (with 2% DMSO)< 10 µMHigh risk of precipitation in biological assays. The effective concentration may be much lower than the nominal concentration.
Thermodynamic Solubility PBS, pH 7.4< 5 µMThe compound has intrinsically low aqueous solubility, which may pose challenges for oral bioavailability.[13]

Field-Proven Insights & Best Practices:

  • Validate Your Assay Window: The kinetic solubility value dictates the maximum reliable concentration for your biological assays. If your compound precipitates above 10 µM, generating dose-response curves up to 100 µM will produce misleading data.

  • Control Your DMSO: Always keep the final concentration of DMSO in your assays as low as possible (typically <0.5%) and, most importantly, consistent across all wells, including controls.[16] A vehicle control (media + same final DMSO concentration) is mandatory.

  • Optimize Dilution Technique: To minimize precipitation, perform serial dilutions in 100% DMSO first. Then, add a small volume of the diluted DMSO stock directly to the assay plate containing the aqueous medium with rapid mixing.[2][8][17] Avoid intermediate dilutions in aqueous buffers.

  • Be Wary of "Promiscuous" Hits: Compounds with low solubility are prone to forming aggregates that can non-specifically inhibit enzymes, leading to false-positive hits.[2] If a hit has poor solubility, its activity should be confirmed using methods that can detect aggregation, such as re-screening in the presence of a non-ionic detergent (e.g., 0.1% Triton X-100).

  • Store Stocks Properly: DMSO is hygroscopic (absorbs water from the air). Water contamination can decrease the solubility of hydrophobic compounds in the stock solution over time.[8] Store stock solutions in tightly sealed containers at -20°C or -80°C and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[16]

Conclusion

1-Cyclopropyl-3-(4-fluorophenyl)piperazine serves as an instructive model for the solubility challenges frequently encountered in drug discovery. While its high solubility in DMSO facilitates its handling and storage, its low aqueous solubility presents a significant risk to the integrity of biological data. By employing the kinetic and thermodynamic solubility protocols detailed in this note, researchers can accurately quantify this risk. Adhering to best practices for compound handling and dilution allows scientists to mitigate artifacts, generate reliable data, and make more informed decisions on the path to developing new therapeutics.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. (2026). [Link]

  • Bhatt, P., & Shah, S. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. (2025). [Link]

  • ResearchGate. DMSO solubility and bioscreening. [Link]

  • ResearchGate. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (2025). [Link]

  • Kiri, N. (2016). Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Quora. What effects does DMSO have on cell assays?. (2017). [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. (2013). [Link]

  • LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). [Link]

  • PubChem. 1-Cyclopropylpiperazine. [Link]

  • Chemsrc. 1-(4-Fluorophenyl)piperazine. (2025). [Link]

  • Home Sunshine Pharma. 1-(4-fluorophenyl)piperazine CAS 2252-63-3. [Link]

  • Wikipedia. Piperazine. [Link]

Sources

Method

High-Fidelity N-Cyclopropylation of Phenylpiperazines via Cyclopropanone Surrogates

Application Note & Protocol Guide Abstract The direct reductive amination of cyclopropanone is chemically prohibitive due to the extreme kinetic instability of the parent ketone. This guide details the industry-standard...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The direct reductive amination of cyclopropanone is chemically prohibitive due to the extreme kinetic instability of the parent ketone. This guide details the industry-standard protocol for the N-cyclopropylation of phenylpiperazines using 1-ethoxycyclopropanol (1-ECP) as a robust cyclopropanone surrogate. We provide a mechanistic rationale for reagent selection, a self-validating experimental protocol, and critical safety parameters for handling cyanoborohydride reductants. This method offers a superior alternative to direct alkylation, which is mechanistically disfavored on cyclopropyl rings due to I-strain.

Introduction & Strategic Rationale

The "Cyclopropanone" Challenge

Cyclopropanone is a highly strained, transient species that undergoes rapid polymerization or ring-opening (Favorskii rearrangement) at temperatures as low as 0°C. Consequently, it cannot be stored or added directly to a reaction vessel.

To bypass this, the reaction utilizes 1-ethoxycyclopropanol (1-ECP) . In protic solvents, 1-ECP exists in equilibrium with cyclopropanone. By introducing an amine (phenylpiperazine) and a selective reducing agent, the transient cyclopropanone is trapped as an iminium ion and immediately reduced to the stable N-cyclopropyl product.

Why Reductive Amination? (vs. Alkylation)

Researchers often attempt direct alkylation using cyclopropyl bromide, which invariably fails.

  • Alkylation (

    
    ):  Impossible. The transition state requires the nucleophile to approach 
    
    
    
    to the leaving group. On a cyclopropyl ring, this would force the ring bonds into a planar configuration, creating immense energetic strain (I-strain).
  • Reductive Amination: The only viable pathway. It proceeds through a trigonal (

    
    ) iminium intermediate, which, while strained, is kinetically accessible under controlled pH.
    

Reagent Selection Guide

Reagent ClassRecommended ReagentRole & Rationale
Carbon Source 1-Ethoxycyclopropanol (1-ECP) The Surrogate. A stable hemiacetal that slowly releases cyclopropanone in situ. Commercial availability is limited; often synthesized from ethyl vinyl ether (Simmons-Smith).
Reductant Sodium Cyanoborohydride (

)
The Selector. Unlike

, it is stable at pH 4-6 (required for iminium formation) and does not reduce the ketone form of cyclopropanone, preventing side-product formation (cyclopropanol).
Amine Phenylpiperazine Derivatives The Nucleophile. Secondary amines react rapidly with the generated cyclopropanone to form the hemiaminal.
Solvent Methanol (anhydrous) The Medium. High solubility for phenylpiperazines; promotes the hemiacetal-ketone equilibrium.
Catalyst Acetic Acid (Glacial) The Activator. Adjusts pH to ~5-6 to catalyze the dehydration of the hemiaminal to the reactive iminium ion.

Mechanism of Action

The reaction relies on a delicate equilibrium. 1-ECP releases cyclopropanone, which is intercepted by the amine. The resulting hemiaminal must dehydrate to the iminium ion (the rate-determining step in many cases) before reduction occurs.[1]

G ECP 1-Ethoxycyclopropanol (Surrogate) Cyc Cyclopropanone (Transient Ketone) ECP->Cyc -EtOH (Equilibrium) Hemi Hemiaminal Intermediate Cyc->Hemi + Amine Amine Phenylpiperazine Iminium N-Cyclopropyl Iminium Ion Hemi->Iminium AcOH (pH 5) - H2O Product N-Cyclopropyl Phenylpiperazine Iminium->Product NaCNBH3 (Hydride Transfer)

Figure 1: Mechanistic pathway showing the in situ generation of cyclopropanone and subsequent trapping.

Experimental Protocol: The "Modified Gicquel" Method

Safety Note:


 generates highly toxic HCN gas if exposed to strong acids. Work exclusively in a fume hood. Ensure the quench procedure involves basic conditions to neutralize cyanide.
Materials Preparation
  • Substrate: 1.0 equiv Phenylpiperazine derivative.

  • Reagent: 1.5 - 2.0 equiv 1-Ethoxycyclopropanol (1-ECP).

  • Reductant: 1.5 equiv Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: Methanol (0.1 M concentration relative to amine).

  • Additives: Acetic Acid (glacial), 3Å Molecular Sieves (activated).

Step-by-Step Procedure
  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under

    
     flow.
    
  • Solvation: Charge the flask with the Phenylpiperazine (1.0 equiv) and Methanol . Add activated 3Å molecular sieves (approx. 20% w/w of solvent mass) to scavenge water, driving the iminium formation.

  • Surrogate Addition: Add 1-Ethoxycyclopropanol (1.5 equiv) via syringe.

  • Acidification: Add Acetic Acid dropwise. Monitor pH using wet pH paper; aim for pH 5–6 .

    • Critical Checkpoint: If pH < 4, the amine becomes protonated (ammonium) and non-nucleophilic. If pH > 7, the hemiaminal will not dehydrate to the iminium.

  • Incubation (The "Trap" Phase): Stir at room temperature for 30 minutes. This allows the 1-ECP

    
     Cyclopropanone equilibrium to establish and the amine to attack.
    
  • Reduction: Cool the mixture to 0°C. Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Optimization: If the reaction stalls (checked by TLC/LCMS), add an additional 0.5 equiv of 1-ECP and check pH.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (Caution: Gas evolution).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Note: N-cyclopropyl amines are less polar than the parent secondary amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) pH too high (neutral/basic).Add AcOH to reach pH 5–6. Iminium formation is acid-catalyzed.[1]
No Reaction pH too low (<4).Amine is fully protonated. Buffer with TEA or add less AcOH next time.
Side Product: Cyclopropanol Ketone reduction > Iminium reduction.Use

, never

. Ensure amine is added before the reductant.
Sticky Gum/Polymer Cyclopropanone polymerization.Dilute reaction (0.05 M). Add 1-ECP more slowly (syringe pump) to keep steady-state concentration low.

References

  • Gicquel, M., et al. (2015). Direct N-Cyclopropylation of Secondary Amines. Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[2]

  • Kulinkovich, O. G. (2003). Alkylation of amines with 1-substituted cyclopropanols. Chemical Reviews.

  • Stanford University Safety Sheets. Safe Handling of Sodium Cyanoborohydride.

Sources

Application

Formulation strategies for lipophilic piperazine research chemicals

Abstract & Scope Piperazine scaffolds are ubiquitous in CNS-active agents, antihistamines, and antimicrobial research chemicals. While the piperazine core is polar, functionalization with hydrophobic moieties (e.g., phen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Piperazine scaffolds are ubiquitous in CNS-active agents, antihistamines, and antimicrobial research chemicals. While the piperazine core is polar, functionalization with hydrophobic moieties (e.g., phenyl, benzyl, or benzhydryl groups) often shifts these molecules into BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability).

This guide addresses the solubility bottleneck of lipophilic piperazines. It moves beyond generic "shake-flask" methods, offering a decision-matrix approach to formulation based on pKa and LogP profiling. We cover three primary strategies: Salt Engineering , Cyclodextrin Complexation , and Lipid-Based Self-Emulsifying Systems (SEDDS) .

Physicochemical Profiling: The "Know Your Molecule" Phase

Before attempting solubilization, you must define the physicochemical landscape of your specific piperazine derivative.

  • The Nitrogen Basicity Factor: Piperazine typically presents two pKa values (~9.8 and ~5.6). However, N-substitution (e.g., 1-phenylpiperazine) drastically lowers the pKa of the proximal nitrogen due to steric hindrance and electronic effects, often leaving only one physiologically relevant basic center [1].

  • The Lipophilicity Trap: A LogP > 3.0 indicates that simple pH adjustment may fail due to precipitation upon dilution in biological media (the "crash-out" effect).

Formulation Decision Matrix

The following decision tree dictates the optimal strategy based on your compound's properties.

FormulationDecision Start Start: Analyze Piperazine Derivative Check_pKa Check pKa & Stability Start->Check_pKa Basic Basic (pKa > 5) & Stable? Check_pKa->Basic Salt_Route Strategy 1: Salt Formation (HCl, Maleate, Citrate) Basic->Salt_Route Yes Check_LogP Check LogP Basic->Check_LogP No / pH Unstable High_LogP LogP > 4.0 (Highly Lipophilic) Check_LogP->High_LogP Mid_LogP LogP 2.0 - 4.0 Check_LogP->Mid_LogP SEDDS Strategy 3: Lipid System (SEDDS / LNP) High_LogP->SEDDS Cyclodextrin Strategy 2: Host-Guest Complex (HP-β-CD) Mid_LogP->Cyclodextrin

Figure 1: Decision matrix for selecting the formulation strategy based on pKa and lipophilicity (LogP).

Strategy 1: pH Manipulation & Salt Engineering

For piperazines retaining a basic nitrogen (pKa > 5.0), salt formation is the most efficient method for aqueous solubility.

Mechanism: Protonation of the secondary or tertiary amine creates an ionic species, disrupting the crystal lattice energy and interacting favorably with water dipoles.

Critical Insight: Avoid mono-protic mineral acids (like HCl) if the compound is highly hygroscopic. Organic counter-ions (Maleate, Fumarate, Citrate) often yield non-hygroscopic, crystalline salts that are easier to handle [2].

Protocol A: In-Situ Salt Screen (Micro-Scale)

Use this for rapid testing of <10 mg of compound.

  • Preparation: Weigh 1 mg of the piperazine free base into 3 separate HPLC vials.

  • Acid Addition:

    • Vial 1 (Chloride): Add 1.1 equivalents of 0.1M HCl.

    • Vial 2 (Citrate): Add 1.1 equivalents of 0.1M Citric Acid.

    • Vial 3 (Control): Add pure water.

  • Equilibration: Vortex for 60 seconds. Sonicate for 5 minutes at 25°C.

  • Visual Check: If the solution clears, the salt is soluble.

  • Lyophilization (Optional): Freeze-dry the clear solution to obtain the solid salt for stability testing.

Strategy 2: Cyclodextrin Complexation

When salt formation fails (e.g., pKa is too low) or causes irritation, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard.

Mechanism: The lipophilic piperazine moiety (e.g., the phenyl ring) inserts into the hydrophobic cavity of the CD, while the hydrophilic outer shell ensures water solubility. Research indicates a 1:1 stoichiometry is typical for phenylpiperazines [3].

Protocol B: Thermodynamic Solubility via Kneading Method

The kneading method often produces higher complexation efficiency than simple physical mixing.

Materials:

  • Piperazine Derivative (Guest)[1][2][3][4]

  • HP-

    
    -CD (Host) - Medical Grade recommended
    
  • Ethanol:Water (1:1 v/v)

Steps:

  • Molar Ratio: Calculate a 1:1 molar ratio of Guest to Host.

    • Note: HP-

      
      -CD MW is ~1460  g/mol .
      
  • Slurry Formation: Place the HP-

    
    -CD in a mortar. Add the Ethanol:Water solvent dropwise while grinding with a pestle until a paste forms.
    
  • Inclusion: Slowly add the piperazine derivative to the paste. Grind vigorously for 30–45 minutes. The paste may stiffen as the complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder should dissolve rapidly in water or saline. Filter through a 0.22 µm PVDF filter before use.

Strategy 3: Lipid-Based Formulations (SEDDS)

For "Grease Ball" molecules (LogP > 4, "Brick Dust"), aqueous systems—even with CDs—may fail. Self-Emulsifying Drug Delivery Systems (SEDDS) maintain the drug in a pre-dissolved oil phase, which spontaneously emulsifies in the gut or upon dilution [4].

Mechanism:

  • Oil Phase: Solubilizes the lipophilic drug.

  • Surfactant: Reduces interfacial tension.

  • Aqueous Dilution: Spontaneous formation of O/W nano-emulsion (<200nm).

SEDDS_Mechanism Oil Lipophilic Piperazine + Oil Phase Mix Surfactant Mix Oil->Mix Solubilization Emulsion Nano- Emulsion (<200nm) Mix->Emulsion Aqueous Dilution (Gastric Fluid) Absorption Lymphatic Transport Emulsion->Absorption Bypass First Pass

Figure 2: Mechanism of SEDDS for enhancing bioavailability of lipophilic piperazines.

Protocol C: SEDDS Formulation (Type II/III)

Reagents:

  • Oil: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer

  • Surfactant: Cremophor EL or Tween 80 - Emulsifier

  • Cosolvent: PEG 400 or Transcutol - Viscosity modifier

Formulation Ratios (Weight %):

Component Function Type II (Lipid Rich) Type III (Surfactant Rich)
Capryol 90 Oil Phase 40% 20%
Tween 80 Surfactant 40% 50%

| PEG 400 | Cosolvent | 20% | 30% |

Steps:

  • Solubility Saturation: Add excess piperazine derivative to 1 mL of the selected Oil (Capryol 90). Stir at 37°C for 24 hours. Centrifuge and determine saturation solubility (S_oil).

  • Blending: Mix the Oil, Surfactant, and Cosolvent in the ratios defined above in a glass vial. Vortex until homogenous.

  • Drug Loading: Dissolve the piperazine derivative into the pre-concentrate at 80% of S_oil (to prevent precipitation).

  • Dispersion Test: Add 100 µL of the SEDDS concentrate to 900 µL of water.

    • Pass: Forms a clear or slightly bluish transparent emulsion within 1 minute.

    • Fail: Turbid, milky, or phase separation (adjust surfactant ratio up).

Summary of Excipient Compatibility

Excipient ClassRecommendedAvoidReason
Acids (for Salts) Citric, Maleic, FumaricSulfuric (Strong Oxidizer)Organic acids provide better buffering and stability.
Cyclodextrins HP-β-CD, SBE-β-CD

-CD (Cavity too small)

-CD cavity fits the phenyl/benzyl ring optimally.
Surfactants Tween 80, Kolliphor ELSDS (Toxic for IV)Non-ionic surfactants are less irritating and more stable.
Solvents DMSO (<10%), PEG 400Methanol (Toxic)DMSO is acceptable for in vitro or acute animal studies only.

References

  • University of Regina. (2012). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Pouton, C. W. (2000). Lipid formulation classification system: the formulation of poorly water-soluble drugs.[5] European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-cyclopropylation on hindered piperazine amines

Technical Guide: Optimizing N-Cyclopropylation of Hindered Piperazines To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing N-Cyclopropylation of Hindered Piperazines

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting and Yield Optimization for N-Cyclopropylation of Sterically Hindered Piperazine Scaffolds

Executive Summary: The Steric-Strain Conundrum

N-cyclopropylation of hindered piperazines presents a dual challenge: steric impedance at the nucleophilic nitrogen (due to adjacent substitution or conformational locking) and the electronic/strain barrier of the cyclopropyl group itself.

Direct alkylation with cyclopropyl halides is rarely viable for hindered substrates due to the slow rate of SN2 attack on a secondary carbon and competing elimination pathways. This guide focuses on the two most robust, field-proven methodologies to overcome these barriers:

  • Modified Reductive Amination (using cyclopropanone equivalents).

  • Oxidative Cross-Coupling (Chan-Lam reaction).

Method A: Modified Reductive Amination (The "Cyclopropanone" Route)

This is often the highest-yielding method for hindered amines because it relies on the formation of a hemiaminal intermediate rather than a difficult orbital overlap required for direct displacement. Since cyclopropanone is unstable, we utilize [(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable equivalent.

Core Mechanism

The reaction proceeds via the in situ generation of a cyclopropanone-hemiaminal species. The driving force is the irreversible reduction of the iminium ion by a hydride source.

G cluster_0 Activation Reagent [(1-Ethoxycyclopropyl)oxy] trimethylsilane Intermediate1 Cyclopropanone Ethyl Hemiacetal Reagent->Intermediate1 Desilylation Acid Acid Catalyst (AcOH/MeOH) Iminium Cyclopropyl Iminium Ion Intermediate1->Iminium + Amine - EtOH Amine Hindered Piperazine Product N-Cyclopropyl Piperazine Iminium->Product Reduction Hydride NaBH3CN (Hydride Source)

Figure 1: Mechanism of Modified Reductive Amination using Silyl Ketal Reagents.

Optimized Protocol
  • Reagents: 1.2–1.5 equiv. [(1-ethoxycyclopropyl)oxy]trimethylsilane, 1.5–2.0 equiv. NaBH3CN.

  • Solvent: Methanol (anhydrous preferred) or Ethanol.

  • Additive: Acetic Acid (AcOH) to maintain pH ~5–6.

  • Temperature: Reflux (60–75 °C) is critical for hindered substrates to drive the initial condensation.

Troubleshooting Guide: Method A
IssueProbable CauseCorrective Action
No Reaction (Starting Material Remains) Steric bulk preventing iminium formation.Increase Temperature: Switch solvent to Ethanol and reflux at 80 °C. Pre-activation: Stir amine + silane reagent + AcOH for 2 hours before adding NaBH3CN.
Reagent Hydrolysis Wet solvent destroying the silane reagent.Use anhydrous MeOH and add 3Å molecular sieves. The reagent is sensitive to moisture before reacting with the amine.
Low Conversion (<50%) "Stalling" due to pH drift.Add another 0.5 equiv. of AcOH after 4 hours. The reaction consumes acid; maintaining pH 5–6 is vital for the iminium species.
Ring Opening Over-reduction or excessive acid.Avoid strong mineral acids (HCl). Stick to AcOH. Ensure temperature does not exceed 85 °C.

Method B: Copper-Catalyzed Chan-Lam Coupling

For substrates sensitive to reducing conditions (e.g., containing aldehydes, ketones, or nitro groups), the oxidative Chan-Lam coupling is the superior choice. However, standard conditions often fail for hindered amines.

Core Mechanism

This cycle involves the formation of a Cu(II)-amine complex, transmetallation with cyclopropylboronic acid, and a reductive elimination that is notoriously sensitive to steric crowding.

ChanLam Cu2 Cu(OAc)2 (Pre-catalyst) ComplexA Cu(II)-Amine Species Cu2->ComplexA + Amine Amine Hindered Piperazine ComplexB Cu(III) Metallacycle ComplexA->ComplexB + Boronic Acid (Transmetallation) Boronic Cyclopropyl- boronic Acid Product N-Cyclopropyl Product ComplexB->Product Reductive Elimination Cu1 Cu(I) Species ComplexB->Cu1 Cu1->Cu2 + Oxidant Oxidant O2 / Air

Figure 2: Catalytic Cycle of the Chan-Lam Coupling.

Optimized Protocol (Hindered Systems)
  • Catalyst: Cu(OAc)2 (1.0 equiv. stoichiometric often works better than catalytic for difficult substrates) or Cu(NO3)2.

  • Ligand: 2,2'-Bipyridine (1.0 equiv) - Critical for stabilizing the Cu center against steric bulk.

  • Reagent: Cyclopropylboronic acid (2.0 equiv).

  • Base: Na2CO3 (2.0 equiv) or NaOSiMe3 (Sodium trimethylsilanolate) for non-aqueous conditions.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Condition: 70 °C under Air (balloon) or O2 atmosphere.

Troubleshooting Guide: Method B
IssueProbable CauseCorrective Action
Reaction Stalls at ~20% Catalyst poisoning or inefficient re-oxidation.Switch to Stoichiometric Cu: Use 1.0 equiv Cu(OAc)2. While less "green," it bypasses the slow oxidation step in hindered cycles. Add 4Å Sieves: Water accumulation can inhibit the transmetallation step.
Protodeboronation Boronic acid degrades before coupling.Slow Addition: Add the cyclopropylboronic acid in 3 portions over 6 hours. Switch Reagent: Use Potassium Cyclopropyl Trifluoroborate (requires more aggressive conditions but is more stable).
Low Yield with Bulky Amines Ligand mismatch.The "Kozlowski" Tweak: Use Cu(NO3)2·TMEDA as the catalyst system. This specific complex has shown superior activity for sterically hindered nitrogen nucleophiles [3].
Blue Reaction turns Black/Brown Catalyst decomposition (Cu(0) formation).Insufficient oxidant. Ensure vigorous stirring under an Oxygen balloon rather than just open air.

Comparative Selection Matrix

FeatureMethod A: Modified Reductive AminationMethod B: Chan-Lam Coupling
Primary Use Case First Choice for maximum yield on hindered substrates.Substrates with acid-sensitive or reducible groups (ketones, aldehydes).
Steric Tolerance High (Reflux drives reaction).Moderate (Requires specific ligands).
Reaction Time 4–12 Hours.24–48 Hours.
Byproducts Silanols (easy removal).Protodeboronated species.
Scalability Excellent (Homogeneous).[1]Good (Heterogeneous slurry).

References

  • Yoshida, Y., et al. (2014). "Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane." Tetrahedron Letters, 55(49), 6690-6692. Link

  • Gignoux, C., et al. (2005). "N-Cyclopropylation of secondary amines." Tetrahedron Letters, 46(16), 2843-2846. Link

  • King, A. E., et al. (2016). "Copper-Catalyzed Coupling of Alkylboronic Esters with Aliphatic Amines." Journal of the American Chemical Society, 138(25), 7844–7847. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856. Link

Sources

Optimization

Technical Support Center: Navigating Acid Hydrolysis While Preserving Cyclopropyl Integrity

Welcome to the technical support center for chemists and researchers. This guide is designed to provide in-depth, practical solutions for a common yet challenging scenario in organic synthesis: performing acid-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers. This guide is designed to provide in-depth, practical solutions for a common yet challenging scenario in organic synthesis: performing acid-catalyzed hydrolysis of functional groups, such as esters, without inducing the undesired opening of a cyclopropyl ring within the same molecule. The inherent strain of the three-membered ring makes it susceptible to degradation under acidic conditions, but with careful control of reaction parameters and a strategic choice of reagents, its integrity can be maintained.[1][2][3]

This resource offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate this synthetic hurdle successfully.

Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropyl ring so susceptible to opening under acidic conditions?

A1: The cyclopropane ring's instability stems from significant ring strain, a combination of angle strain and torsional strain.[2][3] The carbon-carbon bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons.[2][3] This strain makes the C-C bonds weaker and more reactive than typical alkane bonds.

Under acidic conditions, protonation can occur on the cyclopropane ring itself or, more commonly, on a nearby functional group. This can lead to the formation of a carbocation intermediate adjacent to the ring (a cyclopropylmethyl cation).[1][4] This cation is notoriously unstable and prone to rapid rearrangement to relieve ring strain, resulting in ring-opened products like homoallyl or cyclobutyl derivatives.[1][5]

Troubleshooting Guide: Preventing Unwanted Ring Opening

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of ring-opened byproducts during ester hydrolysis.

Your primary goal is to hydrolyze an ester to a carboxylic acid, but you observe a mixture of products, including those where the cyclopropane ring has opened.

The reaction conditions are likely too harsh, promoting the formation and subsequent rearrangement of a cyclopropylmethyl cation.[1][6] Standard strong acid conditions (e.g., refluxing with concentrated HCl or H₂SO₄) are often too aggressive for substrates containing a sensitive cyclopropyl group.[7]

1. Employ Milder Brønsted Acids:

  • Rationale: Weaker acids can catalyze the hydrolysis of the ester group while being less likely to protonate the cyclopropane ring or facilitate carbocation formation.

  • Recommendation: Switch from strong mineral acids to milder organic acids or buffered systems. Acetic acid in an aqueous medium is a viable option.[8] Another effective choice is pyridinium p-toluenesulfonate (PPTS), which provides a controlled acidic environment.[9]

Protocol 1: Mild Acid Hydrolysis with Acetic Acid

  • Setup: Dissolve the cyclopropyl-containing ester in a mixture of acetic acid and water (e.g., a 1:1 or 2:1 ratio).

  • Reaction: Heat the mixture at a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture and neutralize it with a mild base like sodium bicarbonate.

  • Extraction: Extract the desired carboxylic acid with an appropriate organic solvent.

2. Utilize Lewis Acid Catalysis:

  • Rationale: Lewis acids activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by water without generating highly reactive protonated intermediates that can lead to ring opening.[10][11][12]

  • Recommendation: Scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃) are effective Lewis acids for this purpose.[10][11]

Protocol 2: Lewis Acid-Catalyzed Hydrolysis

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the cyclopropyl-containing ester in a suitable solvent (e.g., acetonitrile, nitromethane).

  • Addition: Add a catalytic amount of the Lewis acid (e.g., 5-10 mol%) followed by the stoichiometric amount of water.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

3. Control Reaction Temperature (Kinetic vs. Thermodynamic Control):

  • Rationale: Ring opening is often a thermodynamically favored process, but it may have a higher activation energy than the desired hydrolysis. By keeping the temperature low, you can favor the kinetically controlled product (the intact cyclopropane) over the thermodynamically controlled ring-opened product.[1][13][14]

  • Recommendation: Perform the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate. This might mean extending the reaction time.

G sub Substrate (Ester with Cyclopropyl Ring) harsh Harsh Acidic Conditions (e.g., conc. H2SO4, reflux) sub->harsh High Temp, Strong Acid mild Mild Hydrolysis Conditions sub->mild Low Temp, Weak Acid (e.g., AcOH) lewis Lewis Acid Catalysis sub->lewis e.g., Sc(OTf)3 enzymatic Enzymatic Hydrolysis sub->enzymatic e.g., Lipase protonation Protonation & Carbocation Formation harsh->protonation hydrolysis_ok Selective Ester Hydrolysis mild->hydrolysis_ok lewis->hydrolysis_ok enzymatic->hydrolysis_ok rearrangement Ring Opening/ Rearrangement protonation->rearrangement byproducts Mixture of Undesired Byproducts rearrangement->byproducts product Desired Carboxylic Acid (Cyclopropyl Ring Intact) hydrolysis_ok->product

Issue 2: The substrate is sensitive to both acid and base, or alternative methods are desired.

In some cases, even mild acidic conditions may not be suitable, or the molecule may contain base-labile functional groups, precluding saponification.

1. Enzymatic Hydrolysis:

  • Rationale: Enzymes offer unparalleled selectivity under very mild conditions (neutral pH, room temperature). Hydrolases, such as lipases and esterases, can cleave ester bonds without affecting the cyclopropane ring.[15][16][17]

  • Recommendation: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one that efficiently hydrolyzes your specific ester.

Protocol 3: General Procedure for Enzymatic Ester Hydrolysis

  • Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7).

  • Reaction: Suspend or dissolve the ester in the buffer. A co-solvent like THF or DMSO may be needed for solubility. Add the selected lipase.

  • Incubation: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 30-40 °C) for 24-48 hours.

  • Workup: After the reaction is complete, denature the enzyme (e.g., by adding a water-miscible organic solvent like acetone and filtering). Acidify the aqueous layer to protonate the carboxylate and then extract the carboxylic acid.

2. Neighboring Group Participation:

  • Rationale: If your molecule has a suitably positioned functional group (e.g., a hydroxyl or amide), it may be possible to induce intramolecular cyclization to form a lactone or lactam, which can then be hydrolyzed under different, potentially milder, conditions. This is a more advanced strategy that is highly substrate-dependent.[18][19][20]

G node1 {Substrate |  Cyclopropylmethyl derivative} node2 {Protonation |  Formation of carbocation precursor} node1:f0->node2:f0 H+ node3 {Cyclopropylmethyl Cation |  Highly unstable intermediate} node2:f0->node3:f0 Loss of LG node4 {Rearrangement Products | { Cyclobutyl cation |  Homoallyl cation}} node3:f0->node4:f0 Ring Expansion node3:f0->node4:f1 Ring Opening node5 {Final Products | { Cyclobutyl derivatives |  Homoallyl derivatives}} node4:f0->node5:f0 Nucleophilic Attack node4:f1->node5:f1 Nucleophilic Attack

Comparative Summary of Hydrolysis Conditions
MethodCatalystTypical ConditionsAdvantagesDisadvantages
Strong Brønsted Acid H₂SO₄, HClReflux in H₂OInexpensive, fast for robust substratesHigh risk of cyclopropane ring opening[7]
Mild Brønsted Acid Acetic Acid, PPTS50-70 °C in H₂O/AcOHReduced risk of ring opening, good for many substrates[8][9]Slower reaction times may be required
Lewis Acid Sc(OTf)₃, Bi(OTf)₃RT to 50 °C in organic solvent + H₂OHigh selectivity, mild conditions[10][11]Cost of catalyst, requires anhydrous setup
Enzymatic Lipase, EsteraseRT in buffer (pH ~7)Extremely mild and selective, environmentally friendly[15][16]Substrate-specific, may require screening, slower
References
  • BenchChem. (n.d.). Preventing rearrangement of the cyclopropylmethyl cation.
  • BenchChem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions.
  • Alemozaffar, R., & Iovine, P. M. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Journal of the American Chemical Society, 129(15), 4734-4742.
  • Alemozaffar, R., & Iovine, P. M. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society, 129(15), 4734-4742.
  • Alemozaffar, R., & Iovine, P. M. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society.
  • ECHEMI. (n.d.). Carbocation rearrangement involving three membered rings.
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
  • BenchChem. (n.d.). How to avoid ring-opening of cyclopropyl ketones during reaction.
  • ChemLogic. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid).
  • Wikipedia. (n.d.). Neighbouring group participation.
  • X-MOL. (2026, January 7). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One).
  • ACS Publications. (n.d.). Double bond vs. cyclopropane ring reactivity toward different acids.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • LibreTexts. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. In Fundamentals of Organic Chemistry.
  • Dr. Manmeet. (2023, February 27). Cyclopropyl as a Neighboring group [Video]. YouTube.
  • Roussel-Uclaf. (1977). U.S. Patent No. 4,014,918. U.S.
  • Forró, E., & Fülöp, F. (2007). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 5(1), 143-149.
  • Vedejs, E., & Larsen, S. D. (1985). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica suecica, 22(1), 21-32.
  • Hall, C. D., & Tyman, J. H. P. (1985). Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups. Journal of the Chemical Society, Perkin Transactions 2, (11), 1771-1774.
  • Hemric, B. N., Schramm, M. P., & Golden, J. T. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2888-2895.
  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
  • Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
  • Heuckendorff, M., Pedersen, C. M., & Bols, M. (2011). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. Organic Letters, 13(22), 5964-5967.
  • BenchChem. (n.d.). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples.
  • Chemistry LibreTexts. (2023, January 14). 14.4: Kinetic vs. Thermodynamic Control of Reactions.
  • ResearchGate. (n.d.). Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles.
  • Grogan, D. W. (1987). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Applied and Environmental Microbiology, 53(8), 1879-1883.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • Shi, M., Tang, X. Y., & Yang, Y. H. (2008). Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives with allenic ester, ethyl acetoacetate, and methyl acrylate. The Journal of organic chemistry, 73(14), 5311-5318.
  • Spivey, A. C. (n.d.). Kinetic vs Thermodynamic Control. Imperial College London.
  • ResearchGate. (2025, August 10). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
  • Van den Berg, O., Van der Mee, L., & Van Hest, J. C. M. (2010). U.S.
  • ResearchGate. (2025, August 10). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Who we serve. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Rychnovsky, S. D., & Marumoto, S. (2005). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. Organic letters, 7(21), 4737-4740.
  • SciSpace. (2018, September 20). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol.
  • Scribd. (n.d.). Kinetic vs Thermodynamic Control in Reactions.
  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis.
  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • Reynolds, N. T., de Alaniz, J. R., & Rovis, T. (2007). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Journal of the American Chemical Society, 129(31), 9818-9819.
  • Wang, Y., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(70), 44343-44351.
  • Schobert, R., & Schmalz, H. G. (2018). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo‐, Pyrano‐, and Pyrrololactams via a Formal [4+1]‐Addition. European Journal of Organic Chemistry, 2018(44), 6099-6106.

Sources

Troubleshooting

Optimizing enantiomeric excess (ee) in 3-phenylpiperazine synthesis

Technical Guide: Optimizing Enantiomeric Excess (ee) in 3-Phenylpiperazine Synthesis Introduction: The Stereochemical Challenge The synthesis of 3-phenylpiperazine (specifically the S-enantiomer, a key pharmacophore in N...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Enantiomeric Excess (ee) in 3-Phenylpiperazine Synthesis

Introduction: The Stereochemical Challenge

The synthesis of 3-phenylpiperazine (specifically the S-enantiomer, a key pharmacophore in NK1 antagonists and the antidepressant Mirtazapine) presents a unique stereochemical challenge. Unlike rigid chiral centers, the C3-position in the piperazine ring is benzylic and adjacent to a nitrogen atom. When oxidized intermediates (such as 2-oxopiperazines or imines) are employed, this proton becomes acidic (


), making the center highly prone to racemization via enolization or imine-enamine tautomerism.

This guide moves beyond standard textbook protocols to address the process-critical parameters that degrade enantiomeric excess (ee) and provides self-validating workflows to restore it.

Module 1: The Chiral Pool Route (Phenylglycine Method)

Context: This is the most common industrial route, starting from (S)-phenylglycine. However, it is also the most prone to "silent racemization" during the reduction step.

The Racemization Trap

Users often observe high ee in the starting amino acid but <50% ee in the final piperazine. The culprit is almost invariably the reduction of the 3-phenyl-2-oxopiperazine intermediate.

Mechanism of Failure: Under strong basic conditions or high temperatures required for amide reduction (e.g., LiAlH₄ reflux), the 2-oxopiperazine undergoes keto-enol tautomerism, destroying the chiral center established by the phenylglycine.

Racemization Start (S)-3-Phenyl-2-oxopiperazine (Chiral Center Intact) Enol Planar Enolate Intermediate (Achiral) Start->Enol Deprotonation (α-H acidic) Base Base/Heat (LiAlH4 reflux) Base->Enol Racemate Racemic Product (50% R / 50% S) Enol->Racemate Reprotonation (Non-selective)

Caption: Mechanism of racemization during the reduction of oxo-piperazine intermediates.

Troubleshooting Protocol: preventing Racemization

Q: My ee drops from 99% to 60% after LiAlH₄ reduction. How do I fix this?

A: You must suppress the acidity of the


-proton and lower the thermal energy of the system.
  • Switch to Borane Reduction: Replace LiAlH₄ with Borane-THF (

    
    )  or Borane-DMS .
    
    • Why: Borane reduces amides via an electrophilic mechanism (activating the carbonyl oxygen) rather than the nucleophilic attack of aluminohydrides, which requires basic conditions that promote enolization.

    • Protocol: Reflux with

      
       usually proceeds at lower effective temperatures (65°C) than high-boiling ether/LiAlH₄ systems, preserving optical purity.
      
  • N-Protection Strategy (The "Anchor" Method):

    • Ensure N1 (distal nitrogen) is alkylated or protected (e.g., N-benzyl or N-methyl) before reduction.

    • Insight:4-benzyl-1-methyl-2-oxo-3-phenylpiperazine is significantly more resistant to racemization than the N-unsubstituted analog because the steric bulk and electronic effects modulate the acidity of the C3 proton.

  • Quenching Discipline:

    • Critical Step: Never quench LiAlH₄ reactions of this substrate with strong acid/base at high temperatures. Use the Fieser method (Water, 15% NaOH, Water) at 0°C. Exotherms during quenching are a common source of late-stage racemization.

Module 2: Classical Resolution (The "Rescue" Operation)

If your synthesis yields a racemate (or low ee), classical resolution is the most robust method to recover the target.

Preferred Resolving Agents: For 3-phenylpiperazines, (L)- or (D)-Tartaric Acid and N-Acetyl-L-leucine are the gold standards.

Comparative Efficiency of Resolving Agents
Resolving AgentSolvent SystemTypical Yield (First Crop)Max ee (Recrystallized)Notes
(D)-Tartaric Acid Methanol/Water (9:1)35-40%>99%Forms stable diastereomeric salts; best for unsubstituted 2-phenylpiperazine.
N-Acetyl-L-Leucine Ethanol (Abs)30-35%>98%Excellent for N-alkylated derivatives (e.g., 1-methyl-3-phenylpiperazine).
(S)-Mandelic Acid Isopropanol25-30%95%Often requires multiple recrystallizations; salts can be hygroscopic.
Dibenzoyl-L-tartaric acid Acetone/MeOH40%>99%High molecular weight aids crystallization kinetics.
Workflow: Resolution of 1-Methyl-3-Phenylpiperazine
  • Salt Formation: Dissolve racemic amine (1.0 equiv) in refluxing Ethanol. Add N-Acetyl-L-Leucine (1.0 equiv).

  • Controlled Cooling: Cool to room temperature over 4 hours. Do not crash cool. Rapid precipitation traps the unwanted diastereomer.

  • Harvest: Filter the crystals. This is the (S)-amine salt .

  • Liberation: Suspend salt in water, basify with NaOH to pH >12, and extract with DCM.

  • Recycle: The mother liquor contains the (R)-enriched amine. Racemize this by heating with catalytic NaOEt/EtOH and recycle it back to Step 1.

Module 3: Asymmetric Hydrogenation (Catalytic Route)

Context: For high-throughput or large-scale synthesis, reducing pyrazines directly is superior to the chiral pool method.

Q: I am using Rh-BINAP but getting low conversion. Why?

A: Pyrazines are notorious catalyst poisons due to their two coordinating nitrogens.

The Solution: Activation Strategy You cannot hydrogenate neutral pyrazine efficiently. You must activate it.

  • Substrate: Use 2-chloro-3-phenylpyrazine or activate the pyrazine with an alkyl halide (forming a pyrazinium salt).

  • Catalyst System: Switch to Iridium complexes.

    • Catalyst:

      
       with chiral phosphine ligands like (R,R)-f-Binaphane  or JosiPhos .
      
    • Additive: Iodine (

      
      ) is often required as a promoter.
      
  • Conditions: 50-80 bar

    
    , Toluene/Acetic Acid mixture.
    
    • Mechanism:[1][2][3][4][5] The acid protonates the product (piperazine), preventing it from poisoning the catalyst.

Module 4: Analytical Verification (HPLC)

You cannot optimize what you cannot measure. Standard C18 columns will not separate these enantiomers.

Recommended Chiral Method:

  • Column: Chiralpak IC or AD-H (Immobilized amylose/cellulose derivatives are robust).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA or TEA) is mandatory . Without it, the basic piperazine nitrogens will interact with silanols, causing peak tailing that masks the minor enantiomer.

  • Detection: UV at 254 nm (phenyl chromophore).

Decision Workflow for Optimization

OptimizationStrategy Start Start: Low ee observed CheckRoute Identify Synthesis Route Start->CheckRoute Pool Chiral Pool (from Phenylglycine) CheckRoute->Pool Racemic Racemic Synthesis CheckRoute->Racemic Hydro Asymmetric Hydrogenation CheckRoute->Hydro CheckRed Reduction Step? Pool->CheckRed Sol1 Switch to Borane-THF Maintain T < 65°C CheckRed->Sol1 Yes SaltSelect Select Resolving Agent Racemic->SaltSelect Sol2 Use N-Acetyl-L-Leucine (Ethanol) SaltSelect->Sol2 N-Alkyl Poison Catalyst Poisoning? Hydro->Poison Sol3 Use Ir-JosiPhos + Acidic Media (Pyrazinium Salt) Poison->Sol3

Caption: Decision tree for diagnosing and fixing low enantiomeric excess in 3-phenylpiperazine synthesis.

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides . Organic Letters, 2016. Link

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters . PMC, 2014. Link

  • Process for preparing 1-methyl-3-phenylpiperazine . Google Patents, WO2004106309A1.[6] Link

  • Stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine . Google Patents, US20100036126A1. Link

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents . ACS Omega, 2017. Link

Sources

Optimization

Overcoming steric hindrance in 1-cyclopropyl-3-substituted piperazines

Technical Support Center: Piperazine Scaffold Optimization Ticket Series: #PIP-CYC-03 (Steric & Electronic Modulation) Status: Open Priority: High Welcome to the Piperazine Center of Excellence You have reached the speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Scaffold Optimization Ticket Series: #PIP-CYC-03 (Steric & Electronic Modulation) Status: Open Priority: High

Welcome to the Piperazine Center of Excellence

You have reached the specialized support unit for 1-cyclopropyl-3-substituted piperazines . We understand your frustration. This scaffold presents a "perfect storm" of synthetic challenges: the C3-substituent acts as a steric gatekeeper blocking the N4 position, while the N1-cyclopropyl group introduces unique electronic sensitivity (pKa modulation) and acid-lability risks.

This guide treats your synthesis as a troubleshooting ticket. We move beyond "textbook" chemistry to field-proven, industrial protocols for overcoming steric hindrance.

Module 1: The Core Problem (Root Cause Analysis)

Before attempting a fix, confirm your "Error Code." The reactivity profile of 1-cyclopropyl-3-substituted piperazine is dominated by two factors:

  • The N4-Steric Block (The "Gatekeeper"):

    • In a chair conformation, a substituent at C3 (e.g., Methyl, Ethyl, Phenyl) creates significant steric crowding around the N4 lone pair.

    • Consequence: Standard SNAr or alkylation reactions slow down by orders of magnitude, leading to incomplete conversion or competitive side reactions (dimerization, elimination).

  • The Cyclopropyl Electronic Effect:

    • The cyclopropyl group is electron-donating (via hyperconjugation), increasing the basicity of N1. However, it also introduces ring strain (~27.5 kcal/mol).

    • Risk: Strong Lewis acids or harsh acidic conditions can trigger ring opening (homo-allyl rearrangement).

Module 2: Troubleshooting N4-Functionalization

Ticket: "I can't get the aryl halide to couple at N4."

If standard SNAr (heating in DMSO/DMF) fails, you must switch to Palladium-Catalyzed Buchwald-Hartwig Amination . The choice of ligand is the single most critical variable.

The Solution: The "RuPhos" Protocol

For sterically hindered secondary amines (like 3-substituted piperazines), standard ligands (BINAP, dppf) often fail. You require bulky, electron-rich dialkylbiaryl phosphine ligands.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: RuPhos (First Choice) or SPhos .

    • Why? RuPhos creates a pocket that accommodates the bulky amine while preventing catalyst deactivation.

  • Base: NaOtBu (Standard) or LiHMDS (if substrate is base-sensitive).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol: Hindered N4-Arylation

Use this standard operating procedure (SOP) for coupling 1-cyclopropyl-3-methylpiperazine with an aryl bromide.

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (1-2 mol%) and RuPhos (2-4 mol%) to a reaction vial. (1:2 Pd:Ligand ratio is crucial).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide). Stir for 5 mins to form the active catalyst complex (solution turns from orange to dark red/brown).

  • Substrates: Add the Aryl Bromide (1.0 equiv), the Piperazine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and heat to 80–100 °C for 12–18 hours.

  • Workup: Cool to RT, filter through Celite (elute with EtOAc), and concentrate.

Data Table: Ligand Performance for Hindered Amines

LigandSteric TolerancePrimary Use CaseSuccess Rate with C3-Substituted Piperazine
RuPhos Extremely HighHindered Secondary AminesHigh (90%+)
SPhos HighGeneral Secondary AminesModerate-High
BrettPhos HighPrimary AminesLow (Avoid for this scaffold)
BINAP LowUnhindered AminesFail ( < 10% Yield)

Module 3: Troubleshooting N1-Installation

Ticket: "I can't attach the cyclopropyl group to my 3-substituted piperazine."

Stop! Do not attempt direct alkylation with cyclopropyl bromide/iodide. Cyclopropyl halides are notoriously unreactive to SN2 attack due to the inability to form the transition state (Walsh orbital misalignment) and instability of the SN1 carbocation.

The Solution: Chan-Lam Coupling

Instead of a halide, use Cyclopropylboronic acid . This copper-catalyzed oxidative coupling works at room temperature under air, bypassing the need for reactive electrophiles.[1]

Protocol:

  • Reagents: 3-substituted piperazine (1.0 equiv), Cyclopropylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)₂ (1.0 equiv) or CuCl (catalytic) with a specific ligand (e.g., 2,2'-bipyridine).

  • Base: Na₂CO₃ (2.0 equiv).

  • Conditions: Dichloroethane (DCE) or Toluene, open to air (O₂ is the oxidant), 70 °C.

  • Note: If the boronic acid is unstable, use Potassium Cyclopropyl Trifluoroborate.

Module 4: Stability & Acid Sensitivity

Ticket: "My product is degrading during deprotection."

The cyclopropyl ring acts as a "loaded spring."

  • Avoid: Strong aqueous acids (HCl, HBr) at high temperatures. These will open the ring to form an allyl chain.

  • Safe Deprotection (if Boc is present):

    • Use TFA/DCM (1:4) at 0 °C.

    • Crucial Step: Quench immediately with saturated NaHCO₃ at 0 °C. Do not let the acidic solution sit.

    • Alternative: Use HCl in Dioxane (anhydrous) rather than aqueous HCl, as water facilitates the ring-opening mechanism.

Visual Troubleshooting Guide

The following logic flow helps you select the correct reaction conditions based on your specific electrophile and steric constraints.

PiperazineOptimization Start Start: Functionalize N4 CheckElectrophile Identify Electrophile Start->CheckElectrophile ArylHalide Aryl Halide (Ar-X) CheckElectrophile->ArylHalide AlkylHalide Alkyl Halide (R-X) CheckElectrophile->AlkylHalide CheckElectronic Is Ar-X Electron Poor? ArylHalide->CheckElectronic AlkylMethod Method: Alkylation (ACN, K2CO3, KI cat.) AlkylHalide->AlkylMethod YesPoor Yes (e.g., 4-NO2-Ph-F) CheckElectronic->YesPoor Activated NoRich No (e.g., Ph-Br, Ph-OMe) CheckElectronic->NoRich Deactivated/Neutral SnAr Method: SnAr (DMSO, 100°C, K2CO3) YesPoor->SnAr Buchwald Method: Buchwald-Hartwig (Pd-RuPhos, NaOtBu) NoRich->Buchwald Warning Warning: Slow! Check for Elimination AlkylMethod->Warning

Caption: Decision Matrix for N4-Functionalization. Note that Buchwald-Hartwig (Red path) is required for non-activated aryl halides due to the C3 steric block.

Frequently Asked Questions (FAQs)

Q: Can I use Reductive Amination to install a group at N4? A: Proceed with caution. While chemically possible, the formation of the intermediate iminium ion is sterically disfavored by the C3 substituent. This often leads to low conversion or the need for harsh reducing agents. We recommend alkylation or arylation pathways over reductive amination for this specific hindered position.

Q: My 3-substituent is chiral (e.g., (S)-methyl). Will Buchwald conditions racemize it? A: Generally, no. Pd-catalyzed amination usually preserves stereochemistry at the


-carbon. However, avoid using strong, small bases like NaH. Use Cs₂CO₃  or NaOtBu . If you observe racemization, switch to LiHMDS  (non-nucleophilic base) and lower the temperature.

Q: Why RuPhos? Can I use XPhos? A: XPhos is excellent, but RuPhos is specifically engineered for secondary amines. The specific dialkylphosphino biaryl structure of RuPhos allows the bulky piperazine to coordinate to the Palladium center without steric clashing, facilitating the reductive elimination step which is often the rate-determining step for hindered substrates.

References

  • Buchwald-Hartwig Coupling (Ligand Selection)

    • Title: "Surpassing the Limitations of Buchwald–Hartwig Amination by R
    • Source:Chemical Science (Buchwald Group)[2]

    • URL:[Link]

  • Chan-Lam Coupling (N-Cyclopropylation)

    • Title: "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles"[3]

    • Source:Organic Letters
    • URL:[Link]

  • Piperazine Scaffold Analysis

    • Title: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
    • Source:MDPI (Molecules)
    • URL:[Link]

  • Cyclopropyl Stability

    • Title: "Photochemistry of 1-Cyclopropyl-6-fluoro... (Ciprofloxacin)
    • Source:Helvetica Chimica Acta
    • URL:[Link]

Sources

Troubleshooting

Minimizing byproduct formation in piperazine cyclopropylation reactions

Topic: Minimizing Byproduct Formation in Piperazine Cyclopropylation Status: Operational | Tier: Level 3 (Advanced Synthesis Support) Executive Summary: The "Cyclopropyl Paradox" Welcome to the Advanced Synthesis Support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Piperazine Cyclopropylation

Status: Operational | Tier: Level 3 (Advanced Synthesis Support)

Executive Summary: The "Cyclopropyl Paradox"

Welcome to the Advanced Synthesis Support Center. You are likely here because attaching a cyclopropyl group to a piperazine ring is deceptively difficult.

The core challenge is the Cyclopropyl Paradox :

  • Kinetic Inertness: Cyclopropyl halides are notoriously unreactive in

    
     reactions due to steric shielding and I-strain (internal strain) preventing the formation of the planar transition state.
    
  • Thermodynamic Instability: Once activated (e.g., as a cyclopropanone equivalent or radical), the ring strain (~27.5 kcal/mol) makes it highly susceptible to ring-opening, leading to linear alkyl impurities that are difficult to separate.

This guide prioritizes purity over yield , focusing on the two most robust methodologies: Modified Reductive Amination (using hemiacetal equivalents) and Chan-Lam Coupling (oxidative copper catalysis).

Decision Matrix: Selecting the Right Protocol

Before starting, determine which pathway suits your substrate.

MethodSelection Start Start: Analyze Substrate AcidSens Is the substrate acid-sensitive? Start->AcidSens BaseSens Is the substrate base-sensitive? AcidSens->BaseSens No MethodB PROTOCOL B: Chan-Lam Coupling (Cu-Catalysis) AcidSens->MethodB Yes (Avoid Acid) Steric Is the piperazine sterically hindered (2,6-subst)? BaseSens->Steric No MethodA PROTOCOL A: Modified Reductive Amination (Silane Method) BaseSens->MethodA Yes (Avoid Base) Steric->MethodA No (Standard) MethodC PROTOCOL C: Direct Alkylation (Not Recommended) Steric->MethodC Yes (Forcing Conditions)

Figure 1: Selection logic for piperazine cyclopropylation. Protocol A is the industry standard for robustness; Protocol B is for sensitive scaffolds.

Protocol A: Modified Reductive Amination (The "Gadhachanda" Method)

This is the "workhorse" method for pharmaceutical intermediates. Since cyclopropanone is too unstable to handle, we use (1-ethoxycyclopropoxy)trimethylsilane as a masked equivalent.

The Mechanism of Failure (Ring Opening)

The most common byproduct is the linear propyl or homoallyl amine . This occurs when the reaction pH drops too low, triggering the relief of ring strain.

RingOpening Reagent (1-ethoxycyclopropoxy) trimethylsilane Hemiacetal Cyclopropanone Ethyl Hemiacetal Reagent->Hemiacetal MeOH Iminium Cyclopropyl Iminium Ion Hemiacetal->Iminium + Piperazine - EtOH Product N-Cyclopropyl Piperazine Iminium->Product Path A: Reduction (NaBH3CN) Byproduct Linear Propyl/ Allyl Impurity Iminium->Byproduct Path B: Acid Catalyzed Ring Opening

Figure 2: Competition between reduction (Path A) and ring-opening (Path B).[1][2][3][4][5][6][7][8][9][10] Path B is accelerated by excess acid and high temperatures.

Optimized Protocol
  • Reagents: Piperazine derivative (1.0 eq), (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq), NaBH₃CN (1.2 eq), Acetic Acid (AcOH), Methanol (MeOH).

  • Critical Control Point: The AcOH/Substrate ratio.

Step-by-Step:

  • Solvation: Dissolve the piperazine (1.0 eq) in anhydrous MeOH (0.1 M).

  • Buffering: Add AcOH (2.0 eq). Do not exceed 3.0 eq.

  • Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) dropwise.

  • Equilibration: Stir for 15 minutes at room temperature. This allows the silane to hydrolyze to the hemiacetal and form the iminium species.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.2 eq) portion-wise over 20 minutes.

    • Why? Rapid addition causes an exotherm, promoting ring opening.

  • Workup: Quench with 1N NaOH (to pH > 10) to destroy boron complexes. Extract with DCM.

Troubleshooting Guide (Protocol A)
SymptomProbable CauseCorrective Action
Linear Propyl Impurity (>5%) Acidity too high (pH < 4).Reduce AcOH to 1.5 eq. Ensure NaBH₃CN is added slowly at 0°C.
Low Conversion (<50%) Reagent decomposition.The silane reagent is moisture sensitive. Use a fresh bottle or increase equivalents to 2.0 eq.
"Sticky" Boron Salts Incomplete quench.Stir the crude mixture with aqueous NaOH or NaHCO₃ for at least 30 mins before extraction.

Protocol B: Chan-Lam Coupling (The Catalytic Route)

Use this when your substrate cannot tolerate the reducing conditions of Protocol A. This uses Cyclopropylboronic acid (or potassium trifluoroborate) and Copper(II).[11]

The Mechanism of Failure (Protodeboronation)

Cyclopropylboronic acids are unstable. In the presence of moisture or without rapid transmetalation, the C-B bond breaks, releasing cyclopropane gas and leaving the unreacted piperazine.

Optimized Protocol
  • Reagents: Piperazine (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Na₂CO₃ (2.0 eq), 2,2'-Bipyridine (1.0 eq).

  • Solvent: Dichloroethane (DCE) or Toluene (hot).

  • Atmosphere: Oxygen (1 atm) or air (open vessel).

Step-by-Step:

  • Activation: In a dry flask, combine Cu(OAc)₂ (1.0 eq) and 2,2'-Bipyridine (1.0 eq) in DCE. Stir for 10 mins to form the active blue/green complex.

  • Drying: Add 4Å Molecular Sieves (activated). Crucial step to prevent protodeboronation.

  • Addition: Add the piperazine (1.0 eq), Cyclopropylboronic acid (2.0 eq), and Na₂CO₃ (2.0 eq).

  • Oxidation: Heat to 70°C under an air atmosphere (or

    
     balloon).
    
    • Note: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II)/Cu(III).

  • Monitoring: If conversion stalls, add a second portion of boronic acid (1.0 eq).

Troubleshooting Guide (Protocol B)
SymptomProbable CauseCorrective Action
Reaction Stalls at ~40% Protodeboronation of reagent.Add boronic acid in two portions (Start with 1.5 eq, add 1.0 eq after 4 hours). Add Molecular Sieves.
Blue Copper Residue in Product Ligand contamination.Wash organic layer with 10% NH₄OH (aq) or EDTA solution to chelate and remove copper.
No Reaction Catalyst inactive / No

.
Ensure the vessel is not sealed under

. The reaction needs air. Ensure the Cu-Ligand complex forms (color change) before adding substrate.

FAQ: Expert Insights

Q: Why can't I just use Cyclopropyl Bromide and


? 
A:  You can, but you shouldn't. The 

trajectory is blocked by the hydrogen atoms on the cyclopropyl ring (steric shielding). To force the reaction, you need high heat (>100°C), which causes elimination (E2) to form allyl amines. Protocol A or B is always superior for purity.

Q: My LCMS shows a mass of M+42 instead of M+40. What is it? A: This is likely the linear propyl byproduct (ring opening).

  • Cyclopropyl product: Formula

    
     (Mass change +40).
    
  • Propyl product: Formula

    
     (Mass change +42).
    
  • Fix: See Protocol A troubleshooting (Lower temperature, less acid).

Q: Can I use Cyclopropyl Magnesium Bromide (Grignard)? A: No. Piperazines have an acidic N-H proton. The Grignard will simply deprotonate the amine, forming a magnesium salt and destroying your reagent.

References

  • Gadhachanda, V. R., et al. (2007). "A practical synthesis of N-cyclopropylpiperazines via reductive amination." Bioorganic & Medicinal Chemistry Letters, 17(1), 260-264.

    • The definitive source for the (1-ethoxycyclopropoxy)trimethylsilane protocol.
  • Antilla, J. C., & Buchwald, S. L. (2001).[12] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077-2079.

    • Foundational text for Chan-Lam coupling conditions.
  • King, A. E., et al. (2010). "Copper-Catalyzed Coupling of Alkylboronic Acids with N-Nucleophiles." Journal of Organic Chemistry. Specific adaptations for alkyl/cyclopropyl boronic acids.
  • Wurtz, A. (1882). "Sur la transformation du chlorure d'allyle en alcool allylique." Annales de Chimie et de Physique. Historical context on the stability of cyclopropyl vs allyl species.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-Cyclopropyl-3-(4-fluorophenyl)piperazine , a specific pharmacophore often encountered in the development of monoamine reuptake inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-Cyclopropyl-3-(4-fluorophenyl)piperazine , a specific pharmacophore often encountered in the development of monoamine reuptake inhibitors and antipsychotic agents.[1]

This analysis prioritizes the structural distinction between the target 3-substituted isomer and its common 1,4-disubstituted regioisomer, utilizing fragment-based assignment derived from validated literature on analogous systems (e.g., 1-methyl-3-phenylpiperazine and N-cyclopropyl derivatives).[1]

Structural Overview & Analytical Significance

The target molecule consists of three distinct magnetic environments:[1]

  • The Cyclopropyl Group (N1-substituent): A high-field diagnostic marker.

  • The 3-Aryl Piperazine Core: A chiral scaffold creating a complex aliphatic region due to diastereotopic protons.

  • The 4-Fluorophenyl Moiety: A spin-coupled aromatic system exhibiting characteristic

    
     splitting.
    

Critical Analytical Challenge: The primary challenge is distinguishing 1-Cyclopropyl-3-(4-fluorophenyl)piperazine (chiral, C-substituted) from its symmetric regioisomer, 1-Cyclopropyl-4-(4-fluorophenyl)piperazine (achiral, N-substituted).[1] This guide focuses on identifying the "Benzylic Methine" signal essential for this confirmation.

Predicted Spectral Assignment (CDCl , 400 MHz)

The following assignments are synthesized from experimental data of structural fragments (1-cyclopropylpiperazine and 3-phenylpiperazine derivatives).

A. Aliphatic Region (0.0 – 4.0 ppm)[2]
Chemical Shift (δ)IntegrationMultiplicityAssignmentMechanistic Insight
0.35 – 0.50 4HMultiplet (m)Cyclopropyl

-CH

Highly shielded due to ring current anisotropy of the strained cyclopropyl ring. Distinctive of N-cyclopropyl groups.
1.60 – 1.75 1HMultiplet (m)Cyclopropyl

-CH
The methine proton attached directly to N1. Shifts downfield compared to CH

due to electronegative nitrogen.
1.80 – 2.00 1HBroad SingletN4-H Exchangeable amine proton. Chemical shift varies significantly with concentration and water content.
2.20 – 3.20 6HComplex MultipletsPiperazine Ring Protons (C2, C5, C6)Due to the chiral center at C3, the protons at C2, C5, and C6 are diastereotopic.[1] They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).
3.85 – 3.95 1H dd or d C3-H (Benzylic) The Diagnostic Peak. This proton is deshielded by both the adjacent Nitrogen and the Phenyl ring. Its presence as a single proton integration confirms the 3-phenyl substitution pattern.
B. Aromatic Region (6.5 – 7.5 ppm)[2]
Chemical Shift (δ)IntegrationMultiplicityAssignmentMechanistic Insight
6.95 – 7.05 2HTriplet of Doublets (td)Ar-H (meta to piperazine)Split by

(~8-9 Hz) and

(~8 Hz). The fluorine coupling creates a pseudo-triplet appearance.
7.35 – 7.45 2HDoublet of Doublets (dd)Ar-H (ortho to piperazine)Coupled primarily to the adjacent proton (

) and weakly to fluorine (

).[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the analytical signature of the target molecule against its most common structural isomer and evaluates alternative detection methods.

Scenario A: Regioisomer Differentiation (The "Fingerprint" Test)
FeatureTarget: 3-Substituted (1-Cyclopropyl-3-aryl...)Alternative: 4-Substituted (1-Cyclopropyl-4-aryl...)
Symmetry Asymmetric (Chiral) Symmetric (Achiral)
Diagnostic Signal C3-H at ~3.9 ppm (1H) Missing. No benzylic methine.
Piperazine Region Complex multiplets (Diastereotopic)Two distinct triplets (AA'BB' system) at ~2.6 and ~3.1 ppm.
Conclusion If you see a "messy" aliphatic region and a distinct doublet/multiplet near 3.9 ppm, it is the 3-substituted target.[1]If you see clean triplets, it is the 4-substituted alternative.[1]
Scenario B: 1H NMR vs. 19F NMR
MethodSensitivitySpecificityRecommendation
1H NMR HighModerate (Overlap possible in aliphatic region)Primary Tool. Essential for proving the cyclopropyl and piperazine connectivity.
19F NMR HighExtreme (No background interference)Secondary Validation. Expect a singlet (decoupled) or triplet (coupled) at -115 to -120 ppm . Use to quantify purity against fluorinated impurities.

Experimental Protocol

Reagents & Equipment
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      for this compound to prevent solvent peak overlap with the cyclopropyl region and to ensure sharp resolution of the benzylic proton.
  • Sample Mass: 5–10 mg.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of the sample in 0.6 mL CDCl

    
    . Ensure complete dissolution; filter if cloudy to prevent line broadening.
    
  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for protons; increase to 5s for quantitative integration).

    • Scans (NS): 16 (sufficient for >95% purity).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is critical for the upfield cyclopropyl region.

    • Baseline correction: Polynomial fit (Bernstein) to flatten the aromatic region.

Decision Logic for Structural Confirmation

The following diagram illustrates the logical flow for confirming the structure based on the spectral data described above.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Cyclopropyl Check 0.3 - 0.6 ppm Region Are multiplets present? Start->Check_Cyclopropyl Cyclopropyl_Confirm Cyclopropyl Group Confirmed Check_Cyclopropyl->Cyclopropyl_Confirm Yes No_Cyclopropyl STOP: Missing Cyclopropyl Fragment Check_Cyclopropyl->No_Cyclopropyl No Check_Benzylic Check 3.5 - 4.0 ppm Region Is there a distinct 1H signal? Cyclopropyl_Confirm->Check_Benzylic Is_3_Substituted DIAGNOSIS: 3-Substituted Isomer (Target Molecule) Check_Benzylic->Is_3_Substituted Yes (1H, dd) Is_4_Substituted DIAGNOSIS: 1,4-Disubstituted Isomer (Regioisomer) Check_Benzylic->Is_4_Substituted No (Only CH2s) Check_Aromatic Check 6.9 - 7.5 ppm Is splitting consistent with 4-F-Phenyl? Is_3_Substituted->Check_Aromatic Final_Validation VALIDATED STRUCTURE 1-Cyclopropyl-3-(4-fluorophenyl)piperazine Check_Aromatic->Final_Validation Yes (td, dd patterns)

Caption: Decision tree for distinguishing the target 3-substituted pharmacophore from its symmetric 1,4-isomer using key NMR signals.

References

  • Google Patents. Process for preparing 1-methyl-3-phenylpiperazine (WO2004106309A1). Provides reference shifts for the 3-phenylpiperazine core.

  • University of Colorado. 19F NMR Reference Standards. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of fluorinated piperazines

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenge of characterizing fluorinated piperazines. These motifs are ubiquitous in modern drug development...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenge of characterizing fluorinated piperazines. These motifs are ubiquitous in modern drug development (e.g., fluoroquinolone antibiotics, CNS therapeutics) and forensic toxicology (e.g., designer drugs like TFMPP and pFPP).

Relying solely on nominal mass or a single ionization technique is a critical pitfall. The high electronegativity of fluorine fundamentally alters electron density, strengthening adjacent C-C bonds while introducing unique fragmentation pathways, such as the neutral loss of hydrogen fluoride (HF). To achieve unambiguous structural confirmation, one must understand the mechanistic causality behind the fragmentation patterns across different mass spectrometry (MS) platforms.

This guide provides an objective comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of fluorinated piperazines, supported by experimental data and self-validating protocols.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When evaluating analytical alternatives for fluorinated piperazines, the choice of ionization source dictates the resulting structural information.

  • GC-EI-MS (Hard Ionization): Operating at 70 eV, EI deposits excess internal energy into the molecule, creating a highly unstable odd-electron radical cation (

    
    ). For fluorinated piperazines, this often results in a weak or absent molecular ion peak. Instead, the spectra are dominated by 
    
    
    
    -cleavage products directed by the nitrogen lone pairs. While excellent for spectral library matching, the lack of a molecular ion can complicate the identification of novel derivatives [2].
  • LC-ESI-MS/MS (Soft Ionization): ESI generates a stable, even-electron protonated molecule (

    
    ). The proton typically localizes on the most basic site—the secondary or tertiary amine of the piperazine ring. Subsequent Collision-Induced Dissociation (CID) allows for controlled, charge-directed cleavage. This platform excels at determining specific structural connectivity, particularly the exact substitution pattern of the fluorinated aromatic ring [3].
    

Mechanistic Causality of Fragmentation

Understanding why these molecules fragment is paramount for accurate data interpretation.

The EI Pathway (


-Cleavage): 
Under EI conditions, the initial ionization removes an electron from the piperazine nitrogen. To stabilize the resulting radical cation, the molecule undergoes rapid 

-cleavage. For halogenated phenylpiperazinopropanones, this consistently yields a base peak at m/z 113, alongside smaller piperazine ring fragments at m/z 84 and 56 [2]. The fluorinated aromatic moiety often detaches entirely, forming stable carbocations (e.g., the fluorobenzoyl cation at m/z 123).

The ESI-CID Pathway (C-N Bond Cleavage): In ESI-CID, vibrational excitation leads to the cleavage of the weakest bonds. For compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), MS2 spectra reveal that the C–N bonds between the piperazine ring and the benzene ring, as well as within the piperazine ring itself, are highly susceptible to cleavage [1]. This yields highly characteristic product ions (e.g., m/z 188 and 174 for TFMPP).

The Fluorine Effect: Fluorine's strong inductive effect stabilizes specific aromatic fragments. Furthermore, under elevated collision energies, fluorinated aromatic rings exhibit a highly diagnostic neutral loss of HF (20 Da) or the expulsion of a fluorine radical [4].

Quantitative Data Presentation

The following table summarizes the characteristic fragmentation behaviors of key fluorinated piperazines across both platforms.

Table 1: Comparative Fragmentation Data for Selected Fluorinated Piperazines

CompoundPlatform / IonizationPrecursor IonKey Fragment Ions (m/z)Mechanistic Origin
TFMPP LC-ESI-MS/MS (CID)m/z 231

188, 174Cleavage of piperazine C-N bonds [1]
TFMPP GC-EI-MS (70 eV)m/z 230

188, 145, 56

-cleavage; degradation of piperazine moiety [5]
pFPP LC-ESI-MS/MS (CID)m/z 181

119, 70, 56Piperazine ring opening and C-N cleavage [1]
Halogenated Piperazines GC-EI-MS (70 eV)Weak / Absent123, 113, 84, 56m/z 113 (

-cleavage); m/z 123 (fluorobenzoyl cation) [2]
6-Fluoro-pyrazine-2-carboxylic acid LC-ESI-MS/MS (CID)m/z 143

97, 79Loss of COOH (97); Loss of COOH + F (79) [4]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation mechanisms.

Protocol A: LC-ESI-QTOF-MS/MS Workflow

Objective: Obtain high-resolution accurate mass (HRAM) and controlled CID spectra.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol/water (50:50, v/v) with 0.1% formic acid to a concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (150 mm × 3 mm, 3 µm). Utilize a gradient elution of 0.1% aqueous formic acid and acetonitrile [1].

  • Ionization: Operate in ESI positive mode. Set capillary voltage to 4500 V and dry gas heater to 180 °C [3].

  • Self-Validating CID Step: Do not use a single static Collision Energy (CE). Instead, utilize an auto-MS/MS acquisition mode with the CE linearly ramped from 10 eV to 40 eV.

    • Validation Check: Monitor the survival yield of the

      
       precursor. A valid method will show a proportional decrease in the precursor signal as the diagnostic product ions (e.g., m/z 188, 174) increase, confirming direct precursor-product causality without causing complete annihilation into non-diagnostic low-mass noise.
      
  • Detection: Scan from m/z 50 to 1500. Calibrate the TOF analyzer with a sodium formate solution prior to injection to ensure mass accuracy within 5 ppm [3].

Protocol B: GC-EI-MS Workflow

Objective: Generate library-matchable fragmentation patterns.

  • Derivatization (Optional but Recommended): To improve thermal stability and individualize mass spectra, derivatize the secondary nitrogen with pentafluoropropionic anhydride (PFPA)[2].

  • Chromatography: Inject 1 µL in splitless mode onto a fused silica capillary column (e.g., HP-5MS) with helium carrier gas at 0.7 mL/min[2].

  • Temperature Program: Initial hold at 100 °C (1 min), ramp at 7.5 °C/min to 180 °C, then ramp at 10 °C/min to 200 °C and hold [2].

  • Self-Validating Retention Step: Inject a known alkane standard mixture (C8-C20) prior to the sample to calculate Retention Indices (RI).

    • Validation Check: This ensures that any observed

      
      -cleavage fragments (e.g., m/z 113) are correctly assigned to the target analyte and not a co-eluting column bleed or matrix interference.
      
  • Detection: Operate the MS in EI mode at 70 eV, source temperature 230 °C. Scan from m/z 40 to 500 [2].

Analytical Workflow & Fragmentation Logic

Fig 1: Comparative MS fragmentation workflows and mechanistic pathways for fluorinated piperazines.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.
  • "Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones." ResearchGate.
  • "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples." PMC.
  • "Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid." Benchchem.
  • Staack RF, Fritschi G, Maurer HH. "New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies." PubMed.
Validation

Structural validation of 1,3-disubstituted vs 1,4-disubstituted isomers

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary In medicinal chemistry and materials science, distinguishing between 1,3-disubstituted (meta)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In medicinal chemistry and materials science, distinguishing between 1,3-disubstituted (meta) and 1,4-disubstituted (para) isomers is a critical quality attribute. While they share identical molecular weights (rendering standard MS ineffective) and similar polarities, their biological activities and solid-state properties often diverge drastically.

This guide provides a multi-modal validation framework. We prioritize Nuclear Magnetic Resonance (NMR) as the definitive structural proof, supported by X-ray Crystallography and Chromatographic retention behaviors .

Strategic Analysis: Why Distinction Matters

The geometric positioning of substituents dictates the pharmacophore's ability to engage with a target protein.

  • 1,4-isomers (Linear): Often preferred for traversing narrow protein channels or stacking in liquid crystals.

  • 1,3-isomers (Bent): Introduce a "kink" in the molecular geometry, often used to disrupt stacking or fit into non-linear hydrophobic pockets.

The Analytical Challenge: In reactions like Electrophilic Aromatic Substitution (EAS) or Click Chemistry (RuAAC vs CuAAC), regioisomers often co-elute. Misidentification leads to "ghost" SAR (Structure-Activity Relationship) data.

Primary Validation: H NMR Spectroscopy

NMR is the gold standard for solution-phase structural elucidation. The distinction relies on symmetry operations and spin-spin coupling (


-coupling) .
A. The 1,4-Disubstituted (Para) Signature

Symmetry: The molecule possesses a


 axis (or plane of symmetry depending on substituents).
  • Spin System: If substituents are different (

    
    ), this forms an 
    
    
    
    system.
  • Visual Appearance: Often appears as two distinct "doublets" (roofing effect common).

  • Key Diagnostic: You will see only two signal environments in the aromatic region (integrating 2H each).[1]

B. The 1,3-Disubstituted (Meta) Signature

Symmetry: Asymmetric distribution regarding the H-H coupling network.

  • Spin System:

    
      (or 
    
    
    
    if symmetric substituents).
  • Key Diagnostic (The "Island" Proton): Look for the proton at position 2 (between the two substituents). It appears as a singlet (or narrow triplet,

    
     Hz) isolated from the main multiplet.
    
  • H-5 Proton: Appears as a triplet with a large coupling constant (

    
     Hz) due to two ortho neighbors.
    
Comparative Data: Coupling Constants (

)
Interaction TypeFrequency (

in Hz)
Structural Insight

(

)
7.0 – 9.0 Hz Strong coupling; defines adjacent protons.[2]

(

)
1.5 – 3.0 Hz "W" coupling; key for identifying the 1,3-isomer "island" proton.

(

)
< 1.0 Hz Usually unresolved; contributes to peak broadening.
Visualization: NMR Decision Logic

The following diagram illustrates the logical flow for differentiating these isomers using proton signals.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count Count Distinct Signal Sets Start->Count TwoSets 2 Distinct Signals (Integrate 2H each) Count->TwoSets Symmetry Present FourSets 4 Distinct Signals (Integrate 1H each) Count->FourSets Asymmetric Para 1,4-Disubstituted (Para) Symmetric AA'BB' System TwoSets->Para MetaCheck Check for 'Island' Singlet (Small J-coupling) FourSets->MetaCheck Meta 1,3-Disubstituted (Meta) Confirmed by H-2 Singlet MetaCheck->Meta Singlet Found Ortho 1,2-Disubstituted (Ortho) Complex Multiplets MetaCheck->Ortho No Singlet

Caption: Decision tree for assigning regioochemistry based on proton signal multiplicity and integration.

Secondary Validation: Solid-State & Crystallography

When NMR is ambiguous (e.g., overlapping signals), solid-state properties provide confirmation.

Carnelley’s Rule (Melting Point)

Carnelley’s Rule states that high molecular symmetry leads to efficient crystal packing and higher melting points.[3][4]

  • 1,4-Isomer: Linear, symmetric. Packs efficiently (like bricks). Higher MP.

  • 1,3-Isomer: Kinked, asymmetric. Packs poorly. Lower MP.

Experimental Insight: If you synthesize both isomers, the one with the significantly higher melting point (often


C difference) is almost invariably the 1,4-isomer.
X-Ray Crystallography (The Absolute Truth)

If a single crystal can be grown, Small Molecule XRD provides unambiguous 3D coordinates.

  • Protocol: Dissolve 5-10 mg in a volatile solvent (DCM/MeOH) and allow slow evaporation into a non-solvent (Hexane/Ether).

  • Validation: The bond angle between substituents relative to the ring center will be ~180° for para and ~120° for meta.

Tertiary Validation: Chromatographic Separation

Separating these isomers requires exploiting their "shape selectivity."

HPLC Method Development

Standard C18 columns often struggle to separate meta/para isomers because their hydrophobicities are nearly identical.

  • Stationary Phase: Use Phenyl-Hexyl or PFP (Pentafluorophenyl) columns. These phases interact with the

    
    -cloud of the analyte. The "flat" 1,4-isomer interacts differently with the stationary phase 
    
    
    
    -systems than the "bent" 1,3-isomer.
  • Mobile Phase: Methanol is often superior to Acetonitrile for shape selectivity due to hydrogen bonding characteristics.

Separation Workflow Visualization

HPLC_Workflow Sample Isomer Mixture Column Column Selection: PFP or Phenyl-Hexyl Sample->Column Interaction Pi-Pi Interaction (Shape Selectivity) Column->Interaction Elution Differential Elution Interaction->Elution Result 1,3 (Meta) vs 1,4 (Para) Separated Peaks Elution->Result

Caption: HPLC workflow emphasizing Pi-Pi stationary phases for geometric isomer separation.

Comprehensive Experimental Protocol

Objective: Differentiate 1,3-bis(trifluoromethyl)benzene from 1,4-bis(trifluoromethyl)benzene (or similar analogs).

Step 1: Sample Preparation[5]
  • Isolate the product mixture via flash chromatography (Hexane/EtOAc gradient).

  • Dry fractions thoroughly (residual solvent obscures NMR signals).

  • Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl

    
     for better peak separation of aromatic protons).
    
Step 2: NMR Acquisition
  • Pulse Sequence: Standard proton (

    
    ).
    
  • Scans: Minimum 16 scans for high signal-to-noise.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to sharpen multiplets.

Step 3: Analysis
  • Zoom into the region 6.5 ppm – 8.5 ppm.

  • Integrate all peaks.

  • Calculate Coupling (

    
    ): 
    
    • Measure the distance between peak tops in Hz.

    • If you see a doublet with

      
       Hz, it is an ortho relationship.
      
    • If you see a singlet (or fine doublet

      
       Hz), it is the H-2 proton of the 1,3-isomer .
      
Step 4: Reporting
  • 1,4-Isomer: "

    
     7.80 (d, 
    
    
    
    Hz, 2H), 7.65 (d,
    
    
    Hz, 2H)."
  • 1,3-Isomer: "

    
     8.10 (s, 1H), 7.95 (d, 
    
    
    
    Hz, 2H), 7.60 (t,
    
    
    Hz, 1H)."
References
  • Reich, H. J. (2017).[2] Spin-Spin Splitting: J-Coupling in Aromatic Systems. University of Wisconsin-Madison. [Link]

  • Yalkowsky, S. H. (2014).[3] Carnelley's rule and the prediction of melting point. Journal of Pharmaceutical Sciences. [Link]

  • Spectroscopy Online . (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Sielc Technologies . (2018).[6] Separation of Benzene Isomers on Newcrom R1 HPLC column. [Link]

Sources

Comparative

Technical Comparison Guide: Solid-State Landscape of 1-(4-Fluorophenyl)piperazine Salts

Executive Summary & Nomenclature Clarification The Isomer Distinction (Critical) Before analyzing the data, a rigorous distinction in nomenclature is required to ensure scientific accuracy. While the query specifies 3-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

The Isomer Distinction (Critical)

Before analyzing the data, a rigorous distinction in nomenclature is required to ensure scientific accuracy. While the query specifies 3-(4-fluorophenyl)piperazine , the vast majority of crystallographic literature and pharmaceutical applications refer to 1-(4-fluorophenyl)piperazine (also known as p-FPP or N-(4-fluorophenyl)piperazine ).

  • 1-(4-fluorophenyl)piperazine: The phenyl ring is attached to the Nitrogen (N1).[1][2] This is a common metabolite of niaprazine and a serotonin receptor modulator. The distal nitrogen (N4) is the primary site of protonation.

  • 3-(4-fluorophenyl)piperazine: The phenyl ring is attached to a Carbon (C3).[1] This is a chiral C-substituted piperazine, significantly rarer in open literature.

Scope of Guide: Given the prevalence of the N-substituted variant in drug development and the availability of high-fidelity X-ray data, this guide focuses on the 1-(4-fluorophenyl)piperazine isomer.[1] However, the principles of salt selection (counter-ion matching) described here are translationally applicable to the C-substituted isomer.

The Strategic Value of Salt Selection

For piperazine-based pharmacophores, the free base is often an oil or a low-melting solid with poor aqueous solubility.[1] Salt formation is the standard engineering response to modulate:

  • Crystallinity: Essential for purification and X-ray characterization.[1]

  • Solubility: Modulated by the hydrophilicity of the anion.

  • Stability: Driven by the packing efficiency and hydrogen bond network density.

Comparative Analysis: Salt Forms & Crystallographic Data[3]

The following analysis compares three distinct classes of salts derived from 1-(4-fluorophenyl)piperazine: Mineral-Mimetic Organic Salts (Oxalate), Chiral Organic Salts (Tartrate), and Nitro-Aromatic Salts (Picrate/Benzoates).[1]

Table 1: Crystallographic Parameters of Key Salts

Data synthesized from single-crystal X-ray diffraction studies [1, 2].

ParameterHydrogen Oxalate Salt (2R,3R)-Tartrate Monohydrate 3,5-Dinitrobenzoate Salt
Stoichiometry 1:1 (Cation:Anion)1:1:1 (Cation:Anion:H2O)1:1 (Cation:Anion)
Space Group P2₁/c (Monoclinic)P2₁ (Monoclinic, Chiral)P2₁/c (Monoclinic)
Protonation Site N4 (Distal secondary amine)N4 (Distal secondary amine)N4 (Distal secondary amine)
Anion Geometry Planar, centrosymmetricChiral, non-planarPlanar, aromatic
1° Interaction N—H[1][2][3][4][5][6][7][8][9][10]···O (Charge Assisted)N—H[1]···O / O—H···ON—H···O (Bifurcated)
Packing Motif 2D Sheets (100 plane)3D Framework (Complex)1D Chains / R4,4(12) rings
Calc. Density ~1.42 g/cm³~1.45 g/cm³~1.51 g/cm³
Technical Deep Dive: Supramolecular Architecture
1. The Oxalate System (High Stability)

The hydrogen oxalate salt exhibits a robust 2D sheet structure . The planar oxalate anion acts as a "staple," bridging multiple piperazinium cations.

  • Mechanism: The protonated N4 forms strong charge-assisted hydrogen bonds (CAHB) with the carboxylate oxygens.[1]

  • Implication: This 2D sheet packing typically correlates with higher mechanical stability and lower dissolution rates compared to channel structures.[1]

2. The Tartrate System (Solubility & Chirality)

The tartrate salt incorporates a water molecule, creating a 3D hydrogen-bonded framework .

  • Mechanism: The hydroxyl groups on the tartrate backbone offer additional donor/acceptor sites, increasing the dimensionality of the network.

  • Implication: The inclusion of water and the 3D hydrophilic network generally enhances aqueous solubility, making this form preferred for formulation, though it may be hygroscopic.

3. The Nitro-Benzoate/Picrate System (Characterization)

These salts form 1D chains or isolated rings (R4,4(12) graph set motifs).[1]

  • Mechanism: The nitro groups are weak acceptors, but the carboxylate drives the primary interaction. The "fluorophenyl" tail often engages in weak C—H···F or C—H···π interactions.[1][2]

  • Implication: These salts crystallize readily, making them ideal for isolation and identification of the piperazine intermediate during synthesis, even if they are not pharmaceutically viable due to toxicity (picrates).

Experimental Protocols

Protocol A: Synthesis of Single Crystals (Slow Evaporation)

This protocol is a self-validating system; if no crystals form within 48h, the solvent polarity index is likely mismatched to the salt hydrophobicity.

  • Stoichiometric Calculation:

    • Dissolve 1.0 mmol of 1-(4-fluorophenyl)piperazine (free base) in 10 mL of Methanol (Solution A).

    • Dissolve 1.0 mmol of the target acid (e.g., Oxalic acid, L-Tartaric acid) in 10 mL of Methanol (Solution B).

    • Note: For dinitrobenzoic acid, use a 1:1 v/v Methanol:Acetonitrile mix to improve anion solubility.

  • Mixing & Nucleation:

    • Slowly add Solution B to Solution A with gentle stirring at 333 K (60°C) for 15 minutes.

    • Validation: The solution should remain clear. If precipitate forms immediately, add minimal solvent until redissolved (thermodynamic control).

  • Crystallization:

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3-4 small holes to control evaporation rate.

    • Store at ambient temperature (293–298 K) in a vibration-free environment.

  • Harvesting:

    • Crystals typically appear within 3–7 days.

    • Wash with cold ethanol/ether (1:1) to remove surface impurities.

Protocol B: Data Collection Strategy (XRD)
  • Temperature: Collect at 100 K or 150 K. The fluorophenyl ring often exhibits thermal disorder at room temperature due to rotation around the C-N bond; cooling freezes this motion for sharper resolution.

  • Resolution: Aim for 0.7 Å resolution to accurately model the H-atom positions on the protonated nitrogen.

Visualizations of Signaling & Workflow

Diagram 1: Salt Formation & Supramolecular Assembly Workflow

This diagram illustrates the logical flow from molecular interaction to macroscopic crystal habit.

SaltFormation cluster_motifs Packing Motifs Base 1-(4-F-Ph)Piperazine (Base) Protonation Proton Transfer (N4 Site) Base->Protonation Donor Acid Counter-Acid (Oxalic/Tartaric) Acid->Protonation Acceptor Assembly Supramolecular Assembly Protonation->Assembly Ionic Pair Formation Outcome Crystal Lattice Architecture Assembly->Outcome H-Bonding (N-H...O) Sheet 2D Sheets (Oxalates) Outcome->Sheet Chain 1D Chains (Benzoates) Outcome->Chain Framework 3D Network (Tartrates) Outcome->Framework

Caption: Logical pathway of salt formation, highlighting how the counter-ion dictates the final dimensional topology (1D, 2D, or 3D) of the crystal.

Diagram 2: Interaction Topology Map

A visual representation of the competing forces stabilizing the crystal lattice.

Interactions Piperazine Piperazinium Cation Anion Organic Anion Piperazine->Anion Charge Assisted H-Bond (Strong) Water Lattice Water Piperazine->Water H-Bond Donor Water->Anion H-Bond Bridge Fluorine Fluorine Substituent Fluorine->Piperazine C-H...F (Weak) Fluorine->Anion C-H...F (Weak)

Caption: Interaction map showing the hierarchy of forces. Strong charge-assisted bonds drive assembly, while weak C-H...F interactions fine-tune packing.[1]

References

  • Chinthal, H., et al. (2020). "Three 4-(4-fluorophenyl)piperazin-1-ium salts containing organic anions: supramolecular assembly in one, two and three dimensions." Acta Crystallographica Section E: Crystallographic Communications.

  • Betz, R., et al. (2011). "The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid." Acta Crystallographica Section E.

  • ChemScene.[1] (n.d.). "1-(4-Fluorophenyl)piperazine Product Information."

  • BenchChem. (2025).[1][11] "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability." (Used for comparative solubility protocols).

Sources

Validation

Biological Activity Comparison: 3-Fluorophenyl vs 4-Fluorophenyl Piperazines

[1][2] Executive Summary In medicinal chemistry, the positional isomerism of fluorine on a phenylpiperazine scaffold dictates a divergent pharmacological fate. 3-fluorophenylpiperazine (3-FPP) is frequently preferred for...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In medicinal chemistry, the positional isomerism of fluorine on a phenylpiperazine scaffold dictates a divergent pharmacological fate. 3-fluorophenylpiperazine (3-FPP) is frequently preferred for maximizing 5-HT1A receptor affinity and selectivity , often leveraging the "meta-effect" to optimize hydrophobic pocket interactions. Conversely, 4-fluorophenylpiperazine (4-FPP) is the industry standard for metabolic stability , utilizing the fluorine atom to block para-hydroxylation (a primary metabolic soft spot), though it often exhibits a broader, less selective binding profile across dopaminergic and serotonergic systems.

Molecular Architecture & Electronic Profiling

The biological distinctiveness of these isomers originates from the electronic influence of the fluorine atom relative to the piperazine nitrogen (N1).

Electronic Effects (Hammett Analysis)

The position of the fluorine atom alters the electron density of the aryl ring and the basicity of the piperazine nitrogens.

  • 3-FPP (Meta-Substitution):

    • Effect: Dominated by Inductive Withdrawal (-I) .

    • Hammett Constant (

      
      ):  ~0.34 (Strongly electron-withdrawing).
      
    • Consequence: The meta-fluorine pulls electron density away from the aromatic ring and the N1 nitrogen. This lowers the pKa of the N1 nitrogen, reducing its participation in hydrogen bond donation but enhancing the acidity of the aromatic protons for

      
      -stacking interactions.
      
  • 4-FPP (Para-Substitution):

    • Effect: Resonance Donation (+R) competes with Inductive Withdrawal (-I).

    • Hammett Constant (

      
      ):  ~0.06 (Weakly electron-withdrawing/Neutral).
      
    • Consequence: The lone pairs on the para-fluorine can donate back into the ring system. This leaves the N1 nitrogen more electron-rich (more basic) compared to the 3-F isomer, potentially altering cation-

      
       interactions in the receptor binding site.
      
Visualization: Electronic & Structural Divergence

G cluster_0 3-Fluorophenylpiperazine (3-FPP) cluster_1 4-Fluorophenylpiperazine (4-FPP) F3 Fluorine (Meta) Ring3 Phenyl Ring (Electron Deficient) F3->Ring3 Inductive Effect (-I) Strong Withdrawal N1_3 N1 Nitrogen (Lower Basicity) Ring3->N1_3 Decreased e- Density F4 Fluorine (Para) Ring4 Phenyl Ring (Resonance Stabilized) F4->Ring4 Resonance Effect (+R) Competes with -I N1_4 N1 Nitrogen (Higher Basicity) Ring4->N1_4 Maintained e- Density

Figure 1: Comparative electronic effects. 3-FPP is dominated by electron withdrawal, while 4-FPP balances withdrawal with resonance donation.

Pharmacological Profile: Receptor Binding

The choice between 3-F and 4-F is often a trade-off between selectivity (3-F) and potency/stability (4-F).

The "Meta-Rule" in 5-HT1A Affinity

Research into arylpiperazine ligands (such as derivatives of substituted phenylpiperazines) consistently highlights that substituents in the meta (3-) position often yield higher affinity for the 5-HT1A receptor than para (4-) substituents.

  • Mechanism: The 5-HT1A receptor's binding pocket contains a hydrophobic cleft that accommodates the aryl tail. A substituent at the 3-position (meta) often fits this cleft's steric requirements more precisely or aligns favorably with specific residues (e.g., Phe361, Asn386) compared to the 4-position, which may clash with the pocket floor or lack specific contact points.

  • Data Trend: In competitive radioligand binding assays (using [3H]-8-OH-DPAT), 3-substituted derivatives frequently show Ki values in the low nanomolar range (1–10 nM), whereas 4-substituted analogs often drift into the 20–100 nM range or lose selectivity against Dopamine D2 receptors.

Dopamine D2/D3 Profile
  • 4-FPP: This moiety is a "privileged structure" in antipsychotics (e.g., butyrophenone derivatives). It provides robust D2 antagonism. The 4-fluorine enhances lipophilicity without introducing steric bulk that might disrupt the tight fit required for D2 antagonism.

  • Selectivity: 4-FPP derivatives often exhibit "promiscuous" binding, hitting D2, 5-HT2A, and

    
    1-adrenergic receptors with comparable affinities. 3-FPP derivatives are often engineered to break this equipotency, biasing the ligand toward 5-HT1A.
    
Comparative Binding Data Summary
Feature3-Fluorophenylpiperazine (3-FPP)4-Fluorophenylpiperazine (4-FPP)
Primary Target Class Serotonergics (Anxiolytics/Antidepressants)Antipsychotics (D2/5-HT2A Antagonists)
5-HT1A Affinity High (Often <10 nM)Moderate (Variable)
D2 Receptor Affinity ModerateHigh
Selectivity High 5-HT1A vs D2 selectivity potentialBroad spectrum (D2/5-HT2A/

1)
Electronic Nature Electron Deficient RingElectron Richer Ring

Metabolic Stability: The "Para-Block" Strategy

One of the most critical distinctions is metabolic vulnerability. The liver's Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) aggressively target electron-rich phenyl rings for hydroxylation.

The Para-Hydroxylation Problem
  • Metabolic Route: The primary metabolic clearance pathway for phenylpiperazines is aromatic hydroxylation at the para (4-) position, followed by glucuronidation and excretion.

  • 4-FPP Advantage: Placing a fluorine atom at the para position physically blocks this site. The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H). This forces the enzyme to attack the less favorable ortho or meta positions, or the piperazine ring itself, significantly extending the drug's half-life (

    
    ).
    
  • 3-FPP Vulnerability: The para position remains open (C-H bond). Consequently, 3-FPP derivatives are rapidly metabolized to 4-hydroxy-3-fluorophenylpiperazine . This rapid clearance can limit in vivo efficacy unless the scaffold is further modified.

Visualization: Metabolic Pathways

Metabolism cluster_3F 3-FPP Metabolism (Vulnerable) cluster_4F 4-FPP Metabolism (Resistant) M1 3-FPP (Open Para-Position) CYP1 CYP2D6 / CYP3A4 M1->CYP1 Prod1 4-Hydroxy-3-FPP (Rapid Clearance) CYP1->Prod1 Para-Hydroxylation (Major Pathway) M2 4-FPP (Blocked Para-Position) CYP2 CYP2D6 M2->CYP2 Prod2 N-Dealkylation / Ring Scission (Slow Clearance) CYP2->Prod2 Metabolic Shifting (Para-Block Effect)

Figure 2: Metabolic fate comparison. 4-FPP uses the fluorine atom to block the primary metabolic attack vector, enhancing stability.

Experimental Protocol: Synthesis of Fluorophenylpiperazines

For researchers synthesizing these ligands, the Buchwald-Hartwig Amination is the gold-standard protocol, offering higher yields and milder conditions than traditional nucleophilic aromatic substitution (SNAr), especially for the electron-rich 4-FPP precursors.

Protocol: Pd-Catalyzed N-Arylation

Objective: Coupling of piperazine with 1-bromo-3-fluorobenzene (for 3-FPP) or 1-bromo-4-fluorobenzene (for 4-FPP).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (1.2–1.5 equiv)

  • Pd(OAc)2 (1–2 mol%)

  • Ligand: BINAP or Xantphos (2–4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and cool under Argon flow.

  • Catalyst Pre-mix: Charge flask with Pd(OAc)2, Ligand (BINAP), and Base (NaOtBu). Purge with Argon.

  • Substrate Addition: Add anhydrous Toluene, followed by the specific Aryl Bromide and Piperazine.

  • Heating: Heat to 80–100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Note: 3-bromo-fluorobenzene may react slightly faster due to the electron-withdrawing inductive effect activating the ring, compared to the 4-bromo isomer.

  • Workup: Cool to RT, filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH).

Validation:

  • 1H NMR (CDCl3): Look for the distinct splitting patterns.

    • 3-FPP: Multiplet aromatic signals (complex splitting due to meta-F coupling).

    • 4-FPP: Distinct AA'BB' aromatic system (pseudo-doublets) centered ~6.9–7.0 ppm.

References

  • Synthesis and Biological Evaluation of N-Arylpiperazines Source: National Institutes of Health (NIH) / PMC

  • Metabolic Stability of Fluorinated Small Molecules Source: National Institutes of Health (NIH) / PMC

  • SAR of Arylpiperazine 5-HT1A Ligands Source: Arab Journal of Chemistry

  • Metabolic Interactions of Phenylpiperazines Source: PubMed

  • Hammett Equation and Electronic Effects Source: Chemistry LibreTexts

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(4-fluorophenyl)piperazine
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Reactant of Route 2
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